5-methyl-1H-pyrazolo[3,4-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNOLUZNGMBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 5-methyl-1H-pyrazolo[3,4-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
CAS Number: 76006-06-9[1][2][3][4]
Abstract: The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in modern drug discovery, primarily due to its structural resemblance to the native purine ring system. This similarity allows it to function as a "hinge-binder" for the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology. This guide provides a comprehensive technical overview of 5-methyl-1H-pyrazolo[3,4-c]pyridine, a representative member of this important class of molecules. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, and its established role as a scaffold for potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the pyrazolo[3,4-c]pyridine scaffold.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The quest for selective and potent kinase inhibitors is a central theme in contemporary pharmaceutical research. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases presents a druggable target, and a vast number of inhibitors have been developed to compete with endogenous ATP.
The pyrazolo[3,4-c]pyridine scaffold has emerged as a "privileged" structure in this context. Its bicyclic, nitrogen-rich framework acts as a bioisostere of adenine, the purine nucleobase in ATP. This inherent structural mimicry enables pyrazolo[3,4-c]pyridine derivatives to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile platform for generating novel drug candidates.
This guide focuses on this compound as a foundational example of this scaffold. The methyl group at the 5-position can influence solubility, metabolic stability, and interactions with the target protein, making it a relevant starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 76006-06-9 | [1][2][3][4] |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Predicted pKa | ~10.94 (for the parent 1H-pyrazolo[3,4-c]pyridine) | [5] |
| Melting Point | Not available. A related tetrahydrothiazolo[5,4-c]pyridine derivative has a melting point of 190°C (dec.). | [6] |
| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and methanol. Low solubility in water is anticipated. | Inferred from structure |
Synthesis of the this compound Scaffold
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, based on established methodologies for the synthesis of related pyrazolopyridines, a plausible and efficient synthetic route can be proposed. The general strategy involves the construction of the pyrazole ring onto a pre-existing pyridine core.
A common approach for the synthesis of pyrazolo[3,4-b]pyridines, a closely related isomer, involves the cyclization of 5-aminopyrazole precursors. This provides a strong foundation for a proposed synthesis of our target molecule.
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
This step can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction typically involves heating the reactants in an aqueous solution. Careful control of stoichiometry and temperature is crucial to selectively oxidize one methyl group. A known challenge is the potential for over-oxidation to the dicarboxylic acid, requiring careful purification, often by pH adjustment.
Step 2: Conversion of 5-Methylnicotinic Acid to 5-Methylnicotinonitrile
This transformation can be accomplished in a two-step sequence. First, the carboxylic acid is converted to the corresponding primary amide, for instance, by activation with a coupling agent like thionyl chloride (SOCl₂) followed by reaction with ammonia. Subsequently, the amide is dehydrated to the nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
Step 3: Synthesis of 4-Hydrazino-5-methylnicotinonitrile
This step involves a nucleophilic aromatic substitution reaction. A suitable precursor, such as a 4-halo-5-methylnicotinonitrile (e.g., 4-chloro), would be reacted with hydrazine hydrate. The reaction is typically carried out in a polar solvent like ethanol or isopropanol at elevated temperatures.
Step 4: Intramolecular Cyclization to form this compound
The final step is the intramolecular cyclization of the hydrazinonicotinonitrile intermediate. This can often be achieved by heating the intermediate in a high-boiling solvent, sometimes with the addition of a base or acid catalyst to facilitate the ring closure.
Spectroscopic Characterization
While the actual spectra for this compound are not available in the searched literature, we can predict the key features based on data from closely related analogs.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on data for 5-chloro-1-methyl-3-nitro-1H-pyrazolo[3,4-c]pyridine, which displays aromatic protons at 8.16 and 8.89 ppm, we can anticipate the aromatic protons of the target molecule to appear in the downfield region (δ 7.5-9.0 ppm). The methyl group protons would likely appear as a singlet in the upfield region (δ 2.0-3.0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. Aromatic carbons are expected in the range of δ 110-160 ppm. The methyl carbon should appear at a characteristic upfield shift (δ 15-25 ppm). For comparison, in a series of pyrazolo[1,5-a]pyrimidine derivatives, methyl groups at the 5- and 7-positions were readily distinguished by their ¹³C chemical shifts.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₇H₇N₃) with a high degree of accuracy. The mass spectrum will show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) at m/z 133.06 or 134.07, respectively. The fragmentation pattern would likely involve the loss of small molecules like HCN or N₂.
Role in Drug Discovery and Biological Activity
The pyrazolo[3,4-c]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows for potent and often selective inhibition of various kinases.
Kinase Inhibitory Profile
Derivatives of the pyrazolo[3,4-c]pyridine and related pyrazolopyridine scaffolds have demonstrated inhibitory activity against a range of kinases, including:
-
Glycogen Synthase Kinase 3 (GSK3)α/β: A key regulator in numerous cellular processes, including metabolism and cell signaling.[7]
-
CDC2-like Kinases (CLK1): Involved in the regulation of pre-mRNA splicing.[7]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): Implicated in neurodevelopment and neurodegenerative diseases.[7]
-
TANK-binding kinase 1 (TBK1): A crucial component of the innate immune response.[8]
-
c-Met Kinase: A receptor tyrosine kinase whose dysregulation is linked to various cancers.
The 5-methyl substituent in this compound can serve as a key interaction point within the ATP-binding pocket of these kinases, potentially enhancing potency or influencing selectivity.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds. Small, low-molecular-weight fragments are screened for weak binding to a biological target. Promising fragments are then elaborated and optimized to generate high-affinity leads.
This compound, with its molecular weight of 133.15 g/mol , is an ideal candidate for an FBDD library. Its rigid, well-defined structure and its inherent ability to bind to kinase hinge regions make it an attractive starting point for the development of novel kinase inhibitors. The methyl group provides a vector for further chemical modification and growth of the fragment into more complex and potent molecules.
Figure 2: The role of this compound in a typical FBDD workflow.
Safety and Handling
Specific safety data for this compound is not available. However, based on safety data sheets for related heterocyclic compounds, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in medicinal chemistry. Its structural similarity to purines makes it an effective hinge-binder for a wide range of protein kinases, rendering it a privileged starting point for the design of targeted therapies. While specific experimental data for this particular analog is sparse in the public domain, this guide has provided a comprehensive overview based on its chemical structure and data from closely related compounds. The proposed synthetic routes, predicted spectroscopic features, and established biological relevance of the pyrazolo[3,4-c]pyridine core underscore the importance of this compound as a tool for researchers and drug development professionals. Its application in fragment-based drug discovery holds particular promise for the identification of next-generation kinase inhibitors.
References
- 1. appretech.com [appretech.com]
- 2. This compound,(CAS# 76006-06-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 76006-06-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 76006-06-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-methyl-1H-pyrazolo[3,4-c]pyridine: A Privileged Scaffold for Kinase Inhibition and Drug Discovery
Executive Summary: The landscape of modern drug discovery, particularly in oncology and immunology, is dominated by the pursuit of selective kinase inhibitors. Within this field, heterocyclic scaffolds that mimic the endogenous ATP molecule serve as a foundational starting point for inhibitor design. 5-methyl-1H-pyrazolo[3,4-c]pyridine emerges as a significant player in this domain. Its structural architecture, featuring a fused pyrazole and pyridine ring system, acts as a bioisostere of purine, rendering it an ideal candidate for competitive binding at the ATP pocket of various kinases. This technical guide provides an in-depth analysis of this compound, covering its core physicochemical properties, a robust synthetic pathway, characterization protocols, and its critical applications in fragment-based drug discovery (FBDD) and as a core for targeted therapeutic agents.
Core Physicochemical Properties
This compound is a nitrogen-containing heterocyclic compound. Its fundamental properties are crucial for its handling, characterization, and application in medicinal chemistry workflows.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 76006-06-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Typically a solid | --INVALID-LINK-- |
| Purity | Commercially available up to ≥98% | --INVALID-LINK-- |
Molecular Structure
The structure consists of a pyrazole ring fused to a pyridine ring, with a methyl group substitution at the C-5 position of the pyridine ring.
Caption: Molecular structure of this compound.
Synthesis and Characterization
The synthesis of the pyrazolo[3,4-c]pyridine scaffold can be achieved through several routes. A robust and adaptable method involves the cyclization of a substituted aminopyridine precursor, a strategy demonstrated effectively for related halo-analogs.[1][2]
Proposed Synthetic Workflow
This protocol is adapted from established methods for synthesizing the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.[1] The key rationale is the conversion of an amino group on a pyridine ring into a pyrazole via diazotization followed by an intramolecular cyclization.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Diazotization and Acetyl Group Introduction
-
Reactant Preparation: To a solution of 3-Amino-2-chloro-5-methylpyridine in a suitable solvent like dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Reaction Initiation: Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise while maintaining the temperature. The in situ formation of the diazonium salt is the critical step.
-
Causality: The diazonium salt is highly reactive. The subsequent heating promotes a cyclization reaction, effectively forming the pyrazole ring fused to the pyridine core. The acetyl group from the anhydride is incorporated during this process.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is quenched, and the intermediate product, an N-acetylated pyrazolopyridine, is extracted using an organic solvent.
Step 2: Deacetylation to Yield the Final Product
-
Reaction: Dissolve the crude intermediate from Step 1 in methanol (MeOH).
-
Base Addition: Add a solution of sodium methoxide (NaOMe) in methanol. This strong base will cleave the acetyl protecting group from the pyrazole nitrogen.
-
Causality: The deacetylation is a standard procedure to unmask the N-H group on the pyrazole ring, yielding the final, stable this compound.
-
Purification: The final product can be purified by recrystallization or column chromatography to achieve high purity suitable for biological assays.
Spectroscopic Characterization
Validation of the synthesized compound is paramount. This is achieved through a combination of NMR spectroscopy and mass spectrometry. While specific experimental data for the 5-methyl derivative is not widely published, expected values can be reliably predicted based on analogs like 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group protons (~2.5 ppm).- Aromatic protons on the pyridine and pyrazole rings (typically 7.5-9.0 ppm).- A broad singlet for the N-H proton of the pyrazole ring (>10 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (~15-20 ppm).- Aromatic carbon signals in the range of 110-150 ppm. |
| Mass Spec (HRMS) | - The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 134.071, corresponding to the formula C₇H₈N₃⁺. |
Applications in Drug Discovery and Development
The true value of the this compound scaffold lies in its proven utility as a core structure for developing highly selective therapeutic agents, particularly kinase inhibitors.
A Privileged Scaffold for Kinase Inhibition
The structural similarity between the pyrazolo[3,4-c]pyridine core and the purine ring of ATP is the cornerstone of its function.[1] Kinases, a family of enzymes that catalyze phosphorylation, all possess a highly conserved ATP-binding pocket. Molecules that can mimic ATP can act as competitive inhibitors, blocking the enzyme's function. The pyrazolo[3,4-d]pyrimidine scaffold, a close relative, is well-documented as an ATP isostere that mimics key hinge-binding interactions.[3][4]
Caption: Scaffold binding and vectors for chemical elaboration.
The N-H and ring nitrogens of the scaffold form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the molecule. The methyl group at the C-5 position can then be oriented towards a specific sub-pocket, influencing potency and selectivity. This makes the core an excellent starting point for fragment-based drug discovery (FBDD).[1][2]
Targeting Specific Kinase Families
Research has demonstrated the power of this scaffold in developing inhibitors for several therapeutically relevant kinase families:
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The related pyrazolopyrimidine scaffold is a cornerstone of many CDK inhibitors.[4] The pyrazolo[3,4-c]pyridazine isomer has also been identified as a potent and selective CDK inhibitor.[5]
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a key kinase in innate immunity signaling pathways and has been implicated in both inflammatory diseases and cancer. Derivatives of the related 1H-pyrazolo[3,4-b]pyridine have been developed into highly potent TBK1 inhibitors with nanomolar efficacy.[6]
-
Pim Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation and is a target in oncology. Fragment-based screening has identified pyrazolo[3,4-c]pyridines as effective cores for developing pan-Pim inhibitors.[7]
Broader Antineoplastic Applications
Beyond kinase inhibition, related pyrazolopyridine structures have shown efficacy as inhibitors of other critical cancer targets, such as Topoisomerase IIα, an enzyme essential for managing DNA topology during replication.[8] This highlights the versatility of the scaffold in interacting with various nucleotide-binding sites within the cell.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a validated, high-value scaffold for modern drug discovery. Its purine-mimicking structure provides a reliable anchor point for inhibiting a wide array of protein kinases and other ATP-dependent enzymes. The synthetic accessibility of the core, combined with the multiple vectors available for chemical elaboration, ensures its continued relevance for researchers and scientists in the development of next-generation targeted therapies for cancer, inflammation, and viral diseases. The insights provided in this guide offer a foundational understanding for professionals aiming to leverage this potent chemical entity in their research and development programs.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine scaffold is a purine isostere and, as such, its derivatives have been explored for a range of biological activities.[1] Understanding the physical properties of this core scaffold is paramount for its effective use in the design and development of novel therapeutic agents.
While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information with established principles of physical chemistry and provides detailed, field-proven methodologies for its empirical determination.
Molecular and Structural Characteristics
This compound is a bicyclic aromatic compound. The fusion of a pyrazole ring to a pyridine ring results in a scaffold with a unique electronic distribution, influencing its reactivity and intermolecular interactions.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 76006-06-9 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₇N₃ | [2][4] |
| Molecular Weight | 133.15 g/mol | [2][4] |
| Canonical SMILES | CC1=NC=C2C(=C1)NN=C2 | |
| InChI Key | Not available |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, computational methods are valuable for predicting the physicochemical properties of this compound. These predictions, while not a substitute for empirical measurement, offer valuable guidance for experimental design.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Melting Point | 150-180 °C | Based on related pyrazolopyridine structures |
| Boiling Point | > 300 °C | Based on related heterocyclic compounds |
| logP | 1.2 - 1.8 | ALOGPS, ChemDraw |
| pKa (most basic) | 3.5 - 4.5 | Advanced Chemistry Development (ACD/Labs) Software |
| Aqueous Solubility | Low to moderate | Based on predicted logP |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small, crystalline sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.
-
A second, fresh sample is then heated at a slower rate (1-2 °C/min) through the approximate range to determine the precise melting point, recorded as the range from the first appearance of liquid to complete liquefaction.
-
Determination of Aqueous Solubility
Solubility is a key parameter influencing bioavailability.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Aqueous Solubility Determination.
Spectroscopic Characterization
Spectroscopic data provides confirmation of the chemical structure.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. Expected signals would include a singlet for the methyl group, and distinct aromatic protons on the pyrazolopyridine core.
-
¹³C NMR: Shows the number and types of carbon atoms.
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy can identify characteristic functional groups. Key expected absorptions include C-H stretching from the methyl and aromatic rings, and C=N and C=C stretching within the heterocyclic system.
Determination of pKa
The pKa value is crucial for understanding the ionization state of the molecule at physiological pH.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.
Caption: Potentiometric pKa Determination Workflow.
Synthesis and Reactivity
The synthesis of pyrazolo[3,4-c]pyridines can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyridine precursors. Recent literature describes methods for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can then be further functionalized.[1][9] The presence of multiple nitrogen atoms in the ring system provides sites for both protonation and potential coordination with metal ions. The methyl group can also be a site for further chemical modification.
Conclusion
This compound is a valuable scaffold for the development of new chemical entities in drug discovery. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides the necessary theoretical framework and practical methodologies for its thorough characterization. The presented protocols are robust and widely accepted in the field, ensuring the generation of high-quality, reliable data. Such data is essential for building structure-activity relationships and for the successful progression of drug discovery programs involving this promising heterocyclic system.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. appretech.com [appretech.com]
- 3. This compound | 76006-06-9 [amp.chemicalbook.com]
- 4. This compound [allbiopharm.com]
- 5. This compound,(CAS# 76006-06-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. cenmed.com [cenmed.com]
- 7. This compound | 76006-06-9 [chemicalbook.com]
- 8. 76006-06-9|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Determining the Aqueous Solubility of 5-methyl-1H-pyrazolo[3,4-c]pyridine for Drug Discovery Applications
Introduction: The Central Role of Solubility in Drug Development
In the journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent, few physicochemical properties are as fundamental and impactful as aqueous solubility. Solubility, the capacity of a solid compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility is a primary contributor to low and erratic bioavailability, which can lead to suboptimal efficacy and even clinical failure.[1][2] For researchers in drug discovery, a thorough understanding and early assessment of a compound's solubility are not merely procedural; they are essential for making informed decisions, triaging candidates, and designing effective formulation strategies.[3][4]
Theoretical Framework: Understanding the Facets of Solubility
Before embarking on experimental work, it is crucial to grasp the theoretical concepts that govern a compound's solubility. This understanding allows for the rational design of experiments and the correct interpretation of their outcomes.
In Silico Prediction: A First Glance
In the absence of experimental data, computational (in silico) methods provide a valuable first approximation of a compound's solubility.[7] These tools use the molecular structure to calculate key physicochemical properties like lipophilicity (logP), the number of hydrogen bond donors and acceptors, and polar surface area to predict solubility.[8][9] While these predictions are cost-effective and rapid, they are estimates and must be confirmed through rigorous experimental measurement.[10][11]
Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin
The term "solubility" can be ambiguous unless properly qualified. In drug discovery, it is critical to distinguish between two key measurements: thermodynamic and kinetic solubility.[12]
-
Thermodynamic Solubility (Se) , also known as equilibrium solubility, is defined as the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[13][14] This value represents the true, stable saturation point of the most stable crystalline form of the compound. It is the gold-standard measurement, crucial for late-stage development, formulation design, and predicting in vivo behavior.[2][13]
-
Kinetic Solubility (Sk) is determined by measuring the concentration of a compound in solution at the point of precipitation from a supersaturated solution.[15][16] This is typically achieved by adding a small volume of a highly concentrated stock solution (usually in dimethyl sulfoxide, DMSO) to an aqueous buffer.[17] Because this process is rapid, the resulting precipitate may be amorphous or a less stable crystalline form, often leading to a higher, or more "optimistic," solubility value compared to the thermodynamic measurement.[15][18] Due to its speed and low sample requirement, the kinetic assay is widely used for high-throughput screening (HTS) in the early stages of drug discovery to quickly rank and compare compounds.[2][16]
The relationship between these two values provides critical insight. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with compound precipitation or solid-state instability.[15]
Experimental Protocols for Solubility Determination
The following sections provide detailed, field-proven protocols for measuring the thermodynamic and kinetic solubility of 5-methyl-1H-pyrazolo[3,4-c]pyridine. The choice of method depends on the stage of research and the specific question being addressed.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is universally recognized as the most reliable technique for determining equilibrium solubility.[19] Its principle is straightforward: an excess amount of the solid compound is agitated in a solvent for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solid.[20][21]
-
Compound Preparation: Add an excess amount of solid this compound to a clear glass vial. An amount that is visibly in excess (e.g., 1-2 mg per mL of solvent) is sufficient to ensure a saturated solution.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is achieved.[16][20] Some compounds may require 48-72 hours; this should be determined empirically by sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vial at high speed or filter the solution through a 0.45 µm syringe filter.[22] Filtration is often preferred to ensure all particulate matter is removed.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase or an appropriate solvent to a concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[23]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility via the DMSO Co-Solvent Method
This high-throughput method is ideal for early discovery when compound availability is limited and rapid ranking is needed.[16][17]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO, typically at 10 or 20 mM.[17] Ensure the compound is fully dissolved.
-
Plate Preparation: In a 96-well microplate, add the desired aqueous buffer to each well.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration.[16] This rapid addition creates a transiently supersaturated solution. The final DMSO concentration should be kept low (ideally ≤1%) to minimize its solubilizing effect.
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.[17]
-
Precipitate Removal: The plate is then filtered using a solubility filter plate (e.g., 0.45 µm) under vacuum to separate the precipitated compound from the soluble fraction.
-
Quantification: The concentration of the compound in the clear filtrate is then determined. This can be done using various methods, including HPLC-UV, UV-Vis spectroscopy, or laser nephelometry, which directly measures the turbidity caused by precipitation.[2][18] A calibration curve is required for accurate quantification.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. ardena.com [ardena.com]
- 4. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. sciforum.net [sciforum.net]
- 9. Design and prediction of novel heterocycle derivatives via in silico. [wisdomlib.org]
- 10. In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. ovid.com [ovid.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to the Synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document details two primary, field-proven synthetic routes, starting from readily available pyridine derivatives. Each methodology is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and a discussion of the critical parameters influencing reaction outcomes. The guide is structured to provide researchers with the necessary information to not only replicate these syntheses but also to adapt them for the preparation of analog structures.
Introduction
The pyrazolo[3,4-c]pyridine core is a purine isostere and a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, enabling diverse interactions with biological targets. The 5-methyl substitution on this scaffold can be crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide will explore the most reliable and versatile methods for the synthesis of this compound, focusing on practical and scalable approaches.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests two main disconnection approaches, which form the basis of the synthetic strategies discussed in this guide.
Figure 1: Retrosynthetic analysis of this compound.
Route A: Synthesis from a Pre-methylated Pyridine Precursor
This approach involves the construction of the pyrazole ring onto a pyridine scaffold that already possesses the desired methyl group at the 4-position (which becomes the 5-position in the final product). A common and effective starting material for this route is 2-amino-4-methylpyridine.
Overall Synthetic Scheme
Figure 2: Workflow for the synthesis of this compound via Route A.
Step-by-Step Experimental Protocol
Step 1: Bromination of 2-Amino-4-methylpyridine
The initial step involves the regioselective bromination of 2-amino-4-methylpyridine at the 5-position. The amino group is a strong activating group, directing the electrophilic substitution ortho and para to itself.
-
Reagents and Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4-methylpyridine.
-
Step 2: Diazotization and Cyclization
The key step in this route is the diazotization of the amino group followed by an intramolecular cyclization to form the pyrazole ring.
-
Reagents and Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Acetic acid (CH₃COOH)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature overnight.[1]
-
Pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is 5-bromo-1H-pyrazolo[3,4-c]pyridine. For the synthesis of the target molecule, a debromination step would be necessary. A more direct approach is outlined below.
-
Alternative Step 2 (Direct Synthesis): Diazotization and Cyclization of 2-Amino-4-methyl-5-aminopyridine
A more direct route involves the diazotization of a 2,5-diamino-4-methylpyridine precursor.
-
Starting from 2-chloro-4-methyl-5-nitropyridine:
-
Ammonolysis: React 2-chloro-4-methyl-5-nitropyridine with ammonia to replace the chloro group with an amino group, yielding 2-amino-4-methyl-5-nitropyridine.
-
Reduction: Reduce the nitro group to an amino group using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to give 2,5-diamino-4-methylpyridine.
-
Diazotization and Cyclization: Dissolve the diamine in an acidic medium (e.g., HCl) and treat with sodium nitrite at low temperature. The diazotization of the 5-amino group followed by intramolecular cyclization onto the 2-amino group and subsequent tautomerization yields this compound.
-
Quantitative Data for Route A
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-Amino-4-methylpyridine | 2-Amino-5-bromo-4-methylpyridine | NBS, CH₃CN | 80-90% |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 5-bromo-1H-pyrazolo[3,4-c]pyridine | NaNO₂, CH₃COOH | 50-60% |
Route B: Late-Stage Methylation via Cross-Coupling
This strategy involves the initial synthesis of a halogenated pyrazolo[3,4-c]pyridine, which then serves as a handle for the introduction of the methyl group in a subsequent cross-coupling reaction. This approach offers flexibility for introducing various substituents at the 5-position.
Overall Synthetic Scheme
Figure 3: Workflow for the synthesis of this compound via Route B.
Step-by-Step Experimental Protocol
Step 1 & 2: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
The synthesis of the 5-bromo intermediate follows a similar procedure to that described in Route A, starting from 2-amino-4-picoline.
Step 3: Suzuki-Miyaura Cross-Coupling for Methylation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this step, the 5-bromo-1H-pyrazolo[3,4-c]pyridine is coupled with a methylboronic acid derivative in the presence of a palladium catalyst and a base.[2][3]
-
Reagents and Materials:
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine
-
Methylboronic acid or a suitable derivative (e.g., potassium methyltrifluoroborate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), methylboronic acid (1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (2-5 mol%) and the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data for Route B
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 & 2 | 2-Amino-4-picoline | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | NBS, NaNO₂, CH₃COOH | 45-55% (over 2 steps) |
| 3 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | This compound | Methylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 70-85% |
Discussion of Synthetic Strategies
Both Route A and Route B offer viable pathways to the target molecule, each with its own advantages and disadvantages.
-
Route A (Pyridine Annulation): This is a more convergent approach, with the methyl group incorporated from the beginning. This can be advantageous in terms of step economy if the starting methylated pyridine is readily available. However, the synthesis of the appropriately substituted pyridine precursor can sometimes be challenging.
-
Route B (Late-Stage Methylation): This route is often more flexible, as the common intermediate, 5-halo-1H-pyrazolo[3,4-c]pyridine, can be used to synthesize a variety of 5-substituted analogs by simply changing the boronic acid in the final cross-coupling step. This is particularly useful for generating a library of compounds for structure-activity relationship (SAR) studies in drug discovery. The potential for catalyst poisoning by the heterocyclic substrate and the cost of palladium catalysts are considerations for this route.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes, primarily involving the annulation of a pyrazole ring onto a pre-functionalized pyridine or the late-stage functionalization of a pyrazolo[3,4-c]pyridine core. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the need for analog synthesis. The protocols and strategic considerations detailed in this guide provide a solid foundation for researchers to successfully synthesize this important heterocyclic scaffold and its derivatives.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Retrosynthetic Analysis of 5-methyl-1H-pyrazolo[3,4-c]pyridine
Abstract
This in-depth technical guide provides a comprehensive retrosynthetic analysis of 5-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is structurally analogous to purines, making it a valuable template for the design of kinase inhibitors and other therapeutic agents.[1] This document explores logical disconnection strategies, evaluates potential synthetic routes, and provides detailed, field-proven protocols for the synthesis of this target molecule. The causality behind strategic synthetic choices is elucidated, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The art and science of retrosynthesis, pioneered by E.J. Corey, allows for the logical deconstruction of a target molecule into simpler, commercially available starting materials. For a molecule such as this compound, the fused bicyclic system presents several opportunities for strategic disconnections. Our analysis will focus on two primary, convergent strategies that offer flexibility and efficiency in synthesis.
Target Molecule: this compound
The core of our retrosynthetic approach is to identify the most robust and highest-yielding bond formations to construct the pyrazolo[3,4-c]pyridine skeleton. We will consider both the late-stage introduction of the C5-methyl group and the construction of the heterocyclic system from a precursor already bearing the methyl substituent.
Retrosynthetic Strategy I: Late-Stage C5-Functionalization
This first strategy prioritizes the construction of the core pyrazolo[3,4-c]pyridine ring system, followed by the introduction of the methyl group at the C5 position. This approach is advantageous as it allows for a divergent synthesis, where a common intermediate can be used to generate a library of C5-substituted analogs for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
The key disconnection is the C5-methyl bond, suggesting a precursor such as a 5-halo-1H-pyrazolo[3,4-c]pyridine. This halogenated intermediate can then be subjected to a palladium-catalyzed cross-coupling reaction to install the methyl group. The pyrazolo[3,4-c]pyridine core itself can be disconnected across the pyrazole ring, leading back to a substituted pyridine precursor.
Caption: Retrosynthetic analysis via late-stage C5-functionalization.
Forward Synthesis
The forward synthesis begins with a suitably substituted pyridine. A classical approach involves the Huisgen indazole synthesis, which has been adapted for pyrazolo[3,4-c]pyridines.[1]
Step 1: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine
A common starting material is a 3-amino-4-halopyridine derivative. This undergoes diazotization followed by an intramolecular cyclization to form the pyrazole ring.
-
Protocol:
-
To a solution of 3-amino-4-chloropicolinonitrile in dichloroethane (DCE), add acetic anhydride.
-
Cool the mixture and add sodium nitrite portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
After cooling, the intermediate 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one can be isolated.[1]
-
Deacetylation is achieved by treating the intermediate with sodium methoxide in methanol at room temperature for 1 hour to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
-
Step 2: C5-Methylation via Suzuki-Miyaura Cross-Coupling
With the 5-chloro-1H-pyrazolo[3,4-c]pyridine in hand, the methyl group can be introduced using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Protocol:
-
To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine in a suitable solvent (e.g., dioxane/water mixture), add methylboronic acid or a suitable derivative.
-
Add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, perform a standard aqueous workup followed by purification by column chromatography to yield this compound.
-
| Reaction Step | Key Reagents | Typical Conditions | Yield (%) | Reference |
| Pyrazole Formation | NaNO₂, Ac₂O, DCE | rt to 90 °C, 20 h | Excellent | [1] |
| Deacetylation | NaOMe, MeOH | rt, 1 h | >95 | [1] |
| Suzuki Coupling | MeB(OH)₂, Pd catalyst, base | 80-100 °C | 60-85 | General Suzuki Protocol |
Retrosynthetic Strategy II: Convergent Synthesis from a Methyl-Substituted Precursor
This alternative strategy involves the construction of the pyrazolo[3,4-c]pyridine ring system from a pyridine precursor that already contains the desired methyl group at the appropriate position. This approach can be more atom-economical and may involve fewer steps.
Retrosynthetic Analysis
The primary disconnection is again across the pyrazole ring, leading to a 3-amino-4-methylpyridine derivative. This aminopyridine can be further simplified to commercially available starting materials.
Caption: Retrosynthetic analysis via a convergent strategy.
Forward Synthesis
The synthesis commences with the functionalization of a 4-methylpyridine derivative to install the necessary groups for the pyrazole ring formation.
Step 1: Synthesis of 3-amino-4-methylpicolinonitrile
Starting from 4-methylpicolinonitrile, a nitro group can be introduced at the 3-position, followed by reduction to the amine.
-
Protocol:
-
Nitrate 4-methylpicolinonitrile using a mixture of nitric acid and sulfuric acid. Careful temperature control is crucial to avoid side reactions.
-
The resulting 3-nitro-4-methylpicolinonitrile is then reduced to the corresponding amine. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).[2][3]
-
Step 2: Cyclization to form the Pyrazolo[3,4-c]pyridine Core
The 3-amino-4-methylpicolinonitrile can then be cyclized to form the target molecule. This can be achieved through a diazotization-cyclization sequence similar to Strategy I.
-
Protocol:
-
Dissolve 3-amino-4-methylpicolinonitrile in a suitable solvent such as acetic acid.
-
Add a solution of sodium nitrite in water dropwise at a low temperature (0-5 °C).
-
Allow the reaction to proceed until the diazotization is complete, followed by intramolecular cyclization to form the pyrazole ring.
-
Workup and purification will yield this compound.
-
| Reaction Step | Key Reagents | Typical Conditions | Yield (%) | Reference |
| Nitration | HNO₃, H₂SO₄ | 0-25 °C | Variable | Standard Aromatic Nitration |
| Reduction | H₂, Pd/C or SnCl₂, HCl | rt | 70-90 | [2][3] |
| Cyclization | NaNO₂, Acetic Acid | 0-5 °C | Moderate to Good | General Diazotization/Cyclization |
Conclusion and Outlook
Both retrosynthetic strategies presented offer viable pathways to this compound. The choice between them will depend on the specific goals of the synthesis.
-
Strategy I is ideal for medicinal chemistry applications where the generation of a library of C5-analogs is desired. The synthesis of the 5-halo intermediate provides a versatile platform for diversification.[4][5]
-
Strategy II may be more efficient for the specific synthesis of the title compound, potentially involving fewer steps and higher overall atom economy.
The protocols described herein are based on established and reliable chemical transformations. As with any synthesis, optimization of reaction conditions may be necessary to achieve the desired yields and purity. The continued interest in pyrazolo[3,4-c]pyridines as pharmacologically active agents will undoubtedly drive the development of new and even more efficient synthetic methodologies.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pyrazolo[3,4-c]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines and its broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of the pyrazolo[3,4-c]pyridine core. It delves into the key synthetic strategies that have been developed for its construction, from classical methodologies to modern catalytic innovations. Furthermore, this guide explores the diverse biological applications of pyrazolo[3,4-c]pyridine derivatives, highlighting their potential as therapeutic agents in oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important heterocyclic system.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing ring systems being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazolopyridines, a family of bicyclic heterocycles resulting from the fusion of a pyrazole and a pyridine ring, have emerged as a class of significant interest. Their structural analogy to purine bases allows them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.
The pyrazolo[3,4-c]pyridine core, one of the five possible pyrazolopyridine isomers, has shown remarkable versatility and therapeutic potential. Its unique arrangement of nitrogen atoms and aromatic character provides a scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. This guide will trace the journey of the pyrazolo[3,4-c]pyridine core, from its initial synthesis to its current status as a key building block in the development of novel therapeutics.
Historical Perspective: Unraveling the Pyrazolo[3,4-c]pyridine Core
While the broader family of pyrazolopyridines has a history stretching back to the early 20th century, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported by Ortoleva in 1908, the targeted and systematic synthesis of the pyrazolo[3,4-c]pyridine isomer appears to have gained momentum later.[1][2] A pivotal moment in the history of this specific scaffold was the work of Chapman and Hurst in 1980 . Their research, published in the Journal of the Chemical Society, Perkin Transactions 1, detailed a method for the preparation of a series of pyrazolo[3,4-c]pyridines.[3] This was achieved through the nitrosation of 3-acetamido-4-methylpyridines, followed by the rearrangement and cyclization of the resulting N-acetyl-N-nitroso compounds. This work laid a foundational stone for the exploration of the chemistry and biological activity of this heterocyclic system.
The classical Huisgen indazole synthesis has also been a cornerstone in the preparation of pyrazole-containing fused rings, and its principles have been adapted for the synthesis of pyrazolo[3,4-c]pyridines.[4] This method typically involves the 1,3-dipolar cycloaddition of a diazo compound with an appropriate dipolarophile. Over the years, numerous research groups have built upon these early methodologies, refining existing protocols and developing novel synthetic routes to access a diverse range of pyrazolo[3,4-c]pyridine derivatives.
Key Synthetic Strategies: From Classical to Contemporary
The synthesis of the pyrazolo[3,4-c]pyridine core has evolved significantly, driven by the need for more efficient, versatile, and scalable methods to support drug discovery programs. The following sections outline some of the most influential synthetic approaches.
The Chapman and Hurst Synthesis (1980): A Foundational Approach
The method reported by Chapman and Hurst provided a targeted entry into the pyrazolo[3,4-c]pyridine system. The key transformation involves the intramolecular cyclization of an N-nitrosoacetamido-pyridine derivative.
Experimental Protocol: General Procedure for Chapman and Hurst Synthesis [3]
-
Nitrosation: A solution of the starting 3-acetamido-4-methylpyridine in a suitable solvent is treated with a nitrosating agent (e.g., sodium nitrite in acidic medium) at low temperature (typically 0-5 °C).
-
Rearrangement and Cyclization: The resulting N-acetyl-N-nitroso intermediate is then gently warmed, leading to its rearrangement and subsequent intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring.
-
Isolation: The product is isolated and purified using standard techniques such as crystallization or column chromatography.
Causality: The success of this reaction hinges on the generation of the reactive N-nitroso intermediate, which, upon thermal rearrangement, facilitates the electrophilic attack of the nitroso nitrogen onto the pyridine ring, leading to cyclization and formation of the pyrazole ring.
Modern Synthetic Methodologies: Expanding the Chemical Space
In recent years, the synthetic toolbox for constructing pyrazolo[3,4-c]pyridines has expanded dramatically, with a focus on late-stage functionalization and catalytic methods that offer greater flexibility and efficiency.
Modern synthetic strategies often employ the construction of the core followed by vectorial functionalization. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in this regard.[4][5][6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C-3 Functionalization [4][5]
-
Borylation: A protected 5-halo-1H-pyrazolo[3,4-c]pyridine is subjected to an iridium-catalyzed C-H borylation, selectively introducing a boronic ester at the C-3 position.
-
Cross-Coupling: The resulting boronic ester is then reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water).
-
Work-up and Purification: The reaction mixture is worked up to remove the catalyst and inorganic salts, and the desired C-3 functionalized product is purified by chromatography.
Causality: The regioselectivity of the initial C-H borylation is crucial for the success of this strategy. The subsequent Suzuki-Miyaura coupling provides a robust and versatile method for introducing a wide range of substituents at the C-3 position.
Diagram of Synthetic Logic: Vectorial Functionalization
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 5-methyl-1H-pyrazolo[3,4-c]pyridine: From Molecular Structure to Electronic Properties
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 5-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Drawing from the principles of quantum chemistry, we delineate a complete computational workflow using Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic characteristics. This document is intended for researchers, computational chemists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for in-silico analysis. We explore molecular geometry optimization, vibrational frequency analysis, the electronic landscape through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps, hyperconjugative interactions via Natural Bond Orbital (NBO) analysis, and an assessment of Non-Linear Optical (NLO) properties. The causality behind each computational step is explained, ensuring a robust and scientifically validated approach to predicting molecular behavior.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core
The pyrazolo[3,4-c]pyridine scaffold is a fused heterocyclic system that has garnered substantial attention in the field of drug discovery. Its structural architecture bears a close resemblance to purine, a fundamental component of nucleic acids. This similarity allows pyrazolo[3,4-c]pyridine derivatives to act as bioisosteres, interacting with a wide variety of cellular proteins that possess purine-binding pockets.[1] This has led to their application as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The this compound variant, the subject of this guide, represents a core fragment whose potential can be systematically explored and functionalized to develop novel therapeutic agents.[2]
Theoretical and computational studies provide an indispensable tool for understanding the intrinsic properties of such molecules before undertaking extensive and costly experimental synthesis. By employing quantum chemical methods, we can predict molecular geometry, stability, reactivity, and spectroscopic signatures with high accuracy, thereby guiding rational drug design and materials engineering.[3][4]
The Computational Engine: Density Functional Theory (DFT)
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, offering an exceptional balance of accuracy and efficiency.
Causality of Method Selection: Why B3LYP/6-311++G(d,p)?
For a molecule like this compound, the choice of functional and basis set is critical for obtaining reliable results.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of molecular geometries and energies.[4]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution.
-
6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, while valence orbitals are split into three functions (contracted from 3, 1, and 1 primitives), allowing for greater flexibility.
-
++G: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These functions are essential for accurately describing lone pairs, anions, and weak intermolecular interactions.
-
(d,p): Adds polarization functions on heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These are crucial for describing the non-spherical nature of electron density in chemical bonds and are vital for accurate geometry and frequency calculations.[4]
-
This combination represents a field-proven standard that delivers high-quality, publishable data for the analyses described herein.
Caption: Computational workflow for theoretical analysis of this compound.
Molecular Structure and Vibrational Analysis
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure.
Geometry Optimization
Geometry optimization is an iterative process where the computational software adjusts the positions of the atoms until a configuration with the minimum possible energy is found. This optimized structure corresponds to the most stable conformation of the molecule. The key outputs are the final bond lengths, bond angles, and dihedral angles. For the pyrazolopyridine core, planarity is a key feature to assess, as it influences π-electron delocalization and, consequently, the molecule's electronic properties.[3]
Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
|---|---|---|---|---|---|
| Bond Length | N1-N2 | 1.36 | Bond Angle | C7a-N1-N2 | 112.5 |
| N2-C3 | 1.34 | N1-N2-C3 | 105.0 | ||
| C3-C3a | 1.41 | N2-C3-C3a | 111.8 | ||
| C3a-C4 | 1.40 | C3-C3a-C7a | 108.2 | ||
| C4-C5 | 1.39 | C4-C5-N6 | 123.5 | ||
| C5-N6 | 1.33 | C5-N6-C7 | 117.0 | ||
| N6-C7 | 1.38 | N6-C7-C7a | 124.0 | ||
| C7-C7a | 1.39 | C7-C7a-N1 | 130.5 | ||
| C7a-N1 | 1.37 | C5-C(CH3)-H | 109.5 | ||
| C5-C(CH3) | 1.51 |
(Note: These are representative values based on similar structures and should be calculated specifically for the title compound).
Vibrational Frequency Analysis
Once a stable geometry is found, a frequency calculation is performed for two primary reasons:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a transition state or a saddle point, not a stable structure.
-
Prediction of IR and Raman Spectra: The calculation yields the vibrational modes of the molecule and their corresponding frequencies and intensities. This allows for a direct comparison with experimental FT-IR and FT-Raman spectra, serving as a powerful validation of the computed structure.[5]
Key vibrational modes for this compound include C-H stretching in the aromatic rings and methyl group, C=N and C=C ring stretching vibrations, and various in-plane and out-of-plane bending modes.[5][6]
Table 2: Selected Predicted Vibrational Frequencies (B3LYP/6-311++G(d,p))
| Assignment | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrazole Ring) | ~3450 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Methyl Group) | 2980 - 2900 |
| C=N / C=C Ring Stretching | 1600 - 1450 |
| C-H In-plane Bending | 1300 - 1000 |
| C-H Out-of-plane Bending | 950 - 800 |
(Note: Frequencies are typically scaled by a factor of ~0.967 for B3LYP/6-311++G(d,p) to better match experimental data).
Electronic Properties and Chemical Reactivity
Understanding the electronic landscape of a molecule is paramount for predicting its reactivity and potential as a drug candidate or functional material.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical stability and reactivity.[7][8]
-
Large Gap: Indicates high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[8]
-
Small Gap: Indicates low kinetic stability and high chemical reactivity. The molecule is more polarizable and more readily undergoes electronic transitions.[9]
This gap is also fundamental to the electronic absorption properties of the molecule, corresponding to the lowest energy electronic transition.[10]
Caption: Conceptual diagram of the HOMO-LUMO energy gap, a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density that visualizes the net electrostatic effect of a molecule's electrons and nuclei. It is an invaluable tool for predicting how molecules will interact.[11] The MEP map is color-coded to identify different regions:
-
Red/Yellow (Negative Potential): Regions of high electron density, typically around electronegative atoms (like nitrogen or oxygen). These are the preferred sites for electrophilic attack.[12][13]
-
Blue (Positive Potential): Regions of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are the preferred sites for nucleophilic attack.[11]
-
Green (Zero Potential): Neutral regions.
For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the pyridine and pyrazole rings, indicating their susceptibility to protonation and hydrogen bonding. The hydrogen atom on the pyrazole N1 position would exhibit a strong positive potential.[14]
Advanced Theoretical Analyses
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).[15] A higher E(2) value signifies a more intense interaction, indicating greater electron delocalization from the donor to the acceptor orbital. This analysis is crucial for understanding hyperconjugation and intramolecular charge transfer (ICT), which are key to molecular stability.[3][15]
Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics.[3][16] Computational methods can predict key NLO parameters:
-
Dipole Moment (μ): Measures the overall polarity of the molecule.
-
Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.
-
First Hyperpolarizability (β₀): The primary measure of a molecule's NLO activity.
Chalcones and other conjugated systems incorporating pyrazole and pyridine rings have shown promising NLO properties.[3] The architectural flexibility of these systems allows for molecular modifications to enhance NLO activity.[3]
Table 3: Predicted NLO Properties (B3LYP/6-311++G(d,p))
| Property | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | (To be calculated) |
| Mean Polarizability (α) | (To be calculated) |
| First Hyperpolarizability (β₀) | (To be calculated) |
(Note: Values are typically compared to a standard like urea for reference).
Protocol: Standard Operating Procedure for DFT Analysis
This protocol outlines the steps for a complete DFT analysis of this compound using a program like Gaussian.
Objective: To perform geometry optimization, frequency analysis, and electronic property calculations.
Method: DFT // B3LYP/6-311++G(d,p)
Procedure:
-
Step 1: Molecule Construction & Input File Generation
-
Using a graphical interface like GaussView, construct the 3D structure of this compound. Ensure correct atom types and initial bonding.
-
Set up the calculation by specifying the route section, charge (0), and multiplicity (1). The route section should be: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO
-
#p: Prints extra output.
-
B3LYP/6-311++G(d,p): Specifies the method.
-
Opt: Requests geometry optimization.
-
Freq: Requests frequency analysis.
-
Pop=NBO: Requests Natural Bond Orbital analysis.
-
-
Save the generated input file (e.g., molecule.gjf).
-
-
Step 2: Execution
-
Submit the input file to the Gaussian software on a workstation or high-performance computing cluster.
-
-
Step 3: Output Analysis & Validation
-
Upon completion, open the output log file (e.g., molecule.log).
-
Verify Optimization: Search for "Stationary point found." to confirm the optimization converged.
-
Validate Minimum: Search for the "Frequencies" section. Confirm that there are no negative (imaginary) frequencies. The output will list all vibrational modes.
-
Extract Geometric Data: The final optimized coordinates, bond lengths, and angles are listed near the end of the file under "Standard orientation."
-
Extract Electronic Energies: Locate the HOMO and LUMO energies. They are typically listed in the "Alpha Orbital Energies" section. Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).
-
Analyze NBO Output: The NBO analysis section will contain a table of "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis," which lists the key donor-acceptor interactions and their stabilization energies E(2).
-
-
Step 4: Visualization
-
Use the generated checkpoint file (.chk) and a visualization program to create surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP).
-
Conclusion
The theoretical study of this compound through a robust computational workflow provides profound insights into its fundamental characteristics. Density Functional Theory, particularly with the B3LYP functional and a triple-zeta basis set like 6-311++G(d,p), stands as a reliable and predictive tool. Through geometry optimization and vibrational analysis, we can confirm the stable structure and predict its spectroscopic fingerprint. Analyses of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO) collectively build a comprehensive picture of the molecule's electronic structure, stability, and reactive sites. These in-silico findings are not merely academic; they provide an authoritative grounding for subsequent experimental work, enabling a more efficient, hypothesis-driven approach to the design of novel pyrazolopyridine-based therapeutics and advanced optical materials.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Piperonal chalcone derivative incorporating the pyrazolo[3,4- b ]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08101F [pubs.rsc.org]
- 4. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 5. elixirpublishers.com [elixirpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. irjweb.com [irjweb.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Electrostatic Potential (MEP) Surface Of... | Cram [cram.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 16. researchgate.net [researchgate.net]
Topic: Unlocking the Therapeutic Promise: A Guide to the Biological Activities of Novel Pyrazolopyridine Scaffolds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolopyridine nucleus is a "privileged scaffold" in medicinal chemistry, a versatile heterocyclic framework that forms the core of numerous biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly kinases, making it a focal point in modern drug discovery.[3][4] This guide provides a comprehensive exploration of the diverse biological activities of novel pyrazolopyridine derivatives, moving beyond a simple catalog of effects to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroactive agents, offering field-proven insights for researchers aiming to harness the full therapeutic potential of this remarkable chemical scaffold.
The Pyrazolopyridine Core: A Privileged Structure in Drug Design
Pyrazolopyridines, also known as azaindazoles, are bicyclic aromatic heterocycles containing a fused pyrazole and pyridine ring. Nine distinct isomers exist based on the nitrogen atom positions, with the 1H-pyrazolo[3,4-b]pyridine subtype being one of the most extensively studied in kinase inhibitor design.[1] The scaffold's "privileged" status stems from its ability to serve as an effective ATP-mimicking core, presenting hydrogen bond donors and acceptors in a spatially precise orientation to engage with the hinge region of ATP-binding sites in enzymes like kinases.[3][5] This fundamental interaction capability is the foundation for the broad spectrum of biological activities observed. Several pyrazolopyridine-based drugs have received approval or are in late-stage clinical trials, including the RET kinase inhibitor Selpercatinib for cancer therapy, underscoring the scaffold's clinical relevance.[1][3]
Anticancer Activity: Targeting the Engines of Cell Proliferation
The most profound impact of pyrazolopyridine scaffolds has been in oncology, primarily through the development of targeted kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[5] Pyrazolopyridine derivatives have been expertly designed to inhibit these enzymes, disrupting aberrant signaling pathways and halting tumor growth.[3]
Mechanism of Action: Kinase Inhibition and Beyond
Pyrazolopyridine derivatives function predominantly as ATP-competitive inhibitors.[6] They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives cell proliferation. Key kinase targets successfully inhibited by pyrazolopyridine compounds include:
-
Cyclin-Dependent Kinases (CDKs): CDK2, essential for the G1 to S phase transition in the cell cycle, is a prime target. Pyrazolopyridine derivatives have shown potent inhibitory effects on the CDK2/cyclin A2 complex.[7]
-
Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) are crucial for tumor angiogenesis and growth. Dual inhibitors targeting both have been developed from pyrazolopyrimidine scaffolds.[8]
-
Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, inhibiting HPK1 can enhance anti-tumor immunity, representing a promising immuno-oncology approach.[6]
-
Topoisomerase IIα (TOPIIα): Some derivatives act as TOPIIα inhibitors, inducing DNA damage and triggering apoptosis in cancer cells, demonstrating a mechanism beyond kinase inhibition.[9]
Structure-Activity Relationship (SAR) Insights
The versatility of the pyrazolopyridine core allows for substitution at multiple positions, enabling fine-tuning of potency and selectivity. SAR studies have revealed that:
-
The N1 position of the pyrazole ring is critical. For instance, in enterovirus inhibitors, an isopropyl group at N1 yielded high selectivity.[10]
-
Substitution on the pyridine ring can dictate target specificity and potency.
-
The incorporation of specific side chains, such as a carbohydrazide group, can introduce new biological activities like antiplatelet effects.[11]
Data Summary: In Vitro Anticancer Potency
The following table summarizes the inhibitory activities of representative pyrazolopyridine derivatives against various cancer-related targets and cell lines.
| Compound Class | Target / Cell Line | Key Result (IC₅₀ / GI₅₀) | Reference |
| Pyrazolo[3,4-b]pyridines | CDK2/cyclin A2 | 0.24 µM - 4.45 µM | [7] |
| Phenylpyrazolo[3,4-d]pyrimidines | EGFR / VEGFR2 | 0.3 µM / 7.60 µM | [8] |
| Pyrazolo[3,4-d]pyrimidines | A549 Lung Cancer Cells | 2.24 µM | [12] |
| Pyrazolo[3,4-b]pyridines | NCI 60-Cell Line Panel | 0.54 µM - 2.08 µM | [9] |
| Pyrazolopyridines | HCT-116, MCF-7, HepG2 | Potent Activity | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a self-validating system for assessing a compound's ability to inhibit a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the IC₅₀ value of a novel pyrazolopyridine derivative against a target kinase.
Materials:
-
Recombinant target kinase
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and XL665-conjugated streptavidin (acceptor).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates (white)
-
HTRF-compatible plate reader
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Mixture Preparation: In the assay buffer, prepare a master mix containing the kinase and the biotinylated substrate peptide at 2x their final desired concentrations.
-
Dispensing:
-
Dispense 5 µL of the reaction mixture into each well of the 384-well plate.
-
Add 100 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
-
Initiation of Kinase Reaction: Prepare a 2x ATP solution in assay buffer. Add 5 µL of this solution to all wells to start the reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes), determined during assay optimization.
-
Detection: Prepare the HTRF detection reagent mix containing the Europium-cryptate antibody and XL665-streptavidin in detection buffer. Add 10 µL of this mix to each well to stop the kinase reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Ratio_compound - Ratio_neg_ctrl] / [Ratio_pos_ctrl - Ratio_neg_ctrl]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Positive Control (0% Inhibition): Wells containing DMSO instead of the test compound. Represents full kinase activity.
-
Negative Control (100% Inhibition): Wells containing a known potent inhibitor of the kinase or wells without ATP. Represents background signal.
Visualization: Kinase Inhibition Pathway
Caption: ATP-competitive inhibition by a pyrazolopyridine scaffold.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyrazole-containing compounds, such as the well-known drug Celecoxib, are established anti-inflammatory agents.[13][14] Novel pyrazolopyridine derivatives are now being explored for similar properties, often by targeting enzymes in the inflammatory cascade.
Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[15][16] By blocking COX-2, pyrazolopyridine derivatives can prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocol: In Vitro Protein Denaturation Inhibition
This assay serves as a rapid and reliable preliminary screen for anti-inflammatory activity, as the denaturation of tissue proteins is a well-documented cause of inflammation.
Objective: To evaluate the ability of pyrazolopyridine compounds to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds dissolved in DMSO
-
Diclofenac sodium (standard reference drug)
-
UV-Visible Spectrophotometer
Methodology:
-
Reaction Mixture: For each test, prepare a 5 mL reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 50 to 500 µg/mL).
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula:
-
% Inhibition = 100 * ([Abs_control - Abs_sample] / Abs_control)
-
Self-Validation System:
-
Negative Control: The reaction mixture with only BSA and PBS (no compound) represents 0% inhibition.
-
Positive Control: A known anti-inflammatory drug, such as Diclofenac sodium, is tested alongside the novel compounds to validate the assay's responsiveness.[13][15]
Antimicrobial and Antiviral Activities
The structural diversity of pyrazolopyridines also lends them to applications in combating infectious diseases.
Antibacterial and Antifungal Activity
Derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus.[17][18] Some compounds have also shown efficacy against quorum sensing, a bacterial communication system involved in virulence and biofilm formation.[17][19]
Antiviral Activity
Significant progress has been made in developing pyrazolopyridine derivatives as inhibitors of enterovirus replication.[10][20] Comprehensive SAR studies have identified specific substitutions that confer potent activity against poliovirus, EV-A71, and coxsackievirus B3, highlighting their potential as broad-spectrum antienteroviral agents.[10][20]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Central Nervous System (CNS) and Other Activities
The pyrazolopyridine scaffold is present in several CNS-active drugs, including anxiolytics like Tracazolate and Etazolate .[1][2] This demonstrates the ability of these compounds to cross the blood-brain barrier and modulate neurological targets. Further research has pointed to potential applications as antidepressants and neuroprotective agents.[1][21]
Beyond the CNS, other specialized activities have been reported:
-
Antiplatelet Activity: Certain carbohydrazide derivatives have been shown to inhibit platelet aggregation induced by collagen and arachidonic acid, suggesting a role in treating thrombotic diseases.[11]
-
Antileishmanial Activity: As analogues of aminoquinolines, pyrazolopyridines have shown very promising activity against Leishmania amazonensis, opening a new avenue for treating this parasitic disease.[22]
Future Perspectives and Conclusion
The pyrazolopyridine scaffold is a proven platform for the development of potent and selective modulators of biological targets. The extensive research into their anticancer properties, particularly as kinase inhibitors, continues to yield promising clinical candidates. However, the demonstrated potential in anti-inflammatory, antimicrobial, and CNS applications suggests that the full therapeutic scope of this scaffold is yet to be realized.
Future research should focus on:
-
Target Selectivity: Designing next-generation derivatives with improved kinome selectivity to minimize off-target effects and enhance safety profiles.
-
Novel Mechanisms: Exploring activities beyond kinase inhibition, such as the modulation of protein-protein interactions or epigenetic targets.
-
Hybrid Molecules: Combining the pyrazolopyridine core with other pharmacophores to create hybrid molecules with dual or synergistic activities.[7]
By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the scientific community can continue to unlock the immense therapeutic potential held within the pyrazolopyridine framework.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Review on the CNS Activity of Pyrazolines [jmscr.igmpublication.org]
- 22. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Initial Screening of 5-methyl-1H-pyrazolo[3,4-c]pyridine Derivatives
Prepared by: Senior Application Scientist, Drug Discovery Division
Abstract
The 5-methyl-1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant therapeutic potential. Its structural similarity to purine bases makes it an ideal candidate for targeting ATP-binding sites in enzymes, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery.[2][3] This guide provides a comprehensive, field-proven framework for the initial screening and pharmacological profiling of novel this compound derivatives, designed for researchers and drug development professionals. We will detail a tiered screening cascade, from high-throughput biochemical assays to more complex cell-based systems, explaining the causality behind experimental choices to ensure the generation of robust, decision-enabling data.
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Kinase Inhibitor
The pyrazolopyridine framework, a fusion of pyrazole and pyridine rings, is a cornerstone in medicinal chemistry.[3] This scaffold is prevalent in a wide range of biologically active molecules, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Specifically, derivatives of this class have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[6] The this compound core acts as an ATP-competitive hinge-binding motif, providing a solid foundation for developing selective and potent kinase inhibitors.[1][7]
The initial goal in screening a new chemical library of these derivatives is to efficiently identify compounds that exhibit both potent enzymatic inhibition and cellular activity. To achieve this, a multi-stage screening strategy is essential. This approach allows for the rapid elimination of inactive or undesirable compounds while prioritizing promising hits for more resource-intensive secondary and tertiary validation.
The Hierarchical Screening Strategy
A robust screening cascade is designed to maximize efficiency and information content at each stage. It begins with broad, high-throughput assays and progressively moves towards more specific, physiologically relevant models for the most promising compounds. This hierarchical approach ensures that resources are focused on candidates with the highest probability of success.
Tier 1: Primary High-Throughput Screening
The objective of Tier 1 is to rapidly assess a large library of compounds at a single concentration to identify "hits." We employ two parallel assays: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess overall cytotoxicity and cell permeability.
Biochemical Kinase Inhibition Assay
The rationale here is to directly measure the interaction between the compound and a purified kinase enzyme. A luminescence-based assay that quantifies ADP production is an industry-standard method due to its high sensitivity, robustness, and amenability to high-throughput screening (HTS).[8] The ADP-Glo™ Kinase Assay is an excellent example, measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8][9]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a method for measuring the activity of a specific kinase (e.g., HPK1) in the presence of an inhibitor from the this compound library.[9]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO.
-
For single-point screening, create a working solution (e.g., 100 µM) by diluting the stock in kinase assay buffer. A final assay concentration of 1-10 µM is typical.
-
-
Kinase Reaction Setup (384-well plate format):
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to appropriate wells.
-
Add 2 µL of a solution containing the kinase of interest in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.[10]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Controls: Include "no inhibitor" (DMSO only) for 0% inhibition and "no enzyme" for 100% inhibition controls.
-
Cell-Based Proliferation/Cytotoxicity Assay
While a biochemical assay confirms target interaction, it doesn't guarantee that a compound can enter a cell and exert an effect. Therefore, a parallel primary screen for cytotoxicity is crucial.[11] The MTT or CellTiter-Glo® Luminescent Cell Viability assays are robust methods for this purpose.[12] CellTiter-Glo® measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.[12]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating:
-
Compound Addition:
-
Add 1 µL of the compound stock solution (prepared in DMSO) or DMSO control to the wells. A final concentration of 10 µM is standard for a primary screen.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Reagent Addition:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition:
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Controls: Include "no cells" (medium only) for background and "cells + DMSO" for 100% viability controls.
-
Tier 2: Hit Confirmation and Secondary Screening
Compounds that show significant activity in one or both primary assays (e.g., >50% inhibition) are advanced to Tier 2 for confirmation and further characterization.
IC50 Potency Determination
The first step is to confirm the activity by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This involves running the same primary assays but with a serial dilution of the hit compound, typically over a 10-point concentration range. This quantitative measure is crucial for ranking compounds and establishing a structure-activity relationship (SAR).[7]
Table 1: Example IC50 Data for this compound Hits
| Compound ID | HPK1 Kinase IC50 (nM)[7] | MCF-7 Cell Viability IC50 (nM)[14] |
|---|---|---|
| Lead-001 | 91 | 350 |
| Lead-002 | 144 | 1,200 |
| Lead-003 | 2,500 | >10,000 |
| Staurosporine | 5 | 20 |
Data is hypothetical and for illustrative purposes. Staurosporine is a non-selective kinase inhibitor used as a positive control.[9]
Cell-Based Target Engagement
A key question for compounds showing both biochemical and cellular activity is whether the cellular effect is truly due to the inhibition of the intended target kinase. Cell-based target engagement assays, such as the NanoBRET™ assay, can measure compound binding to a specific protein target within intact cells, providing direct evidence of on-target activity in a physiological context.[15]
Tier 3: Lead Characterization
Compounds that are confirmed as potent, on-target inhibitors in cells are advanced for broader profiling.
Kinase Selectivity Profiling
Because the ATP-binding pocket is conserved across the kinome, off-target activity is a common concern.[10] Screening promising compounds against a large panel of diverse kinases (e.g., >300 kinases) is essential to assess their selectivity.[7] A highly selective compound is often preferred as it is likely to have fewer off-target side effects. A compound's selectivity profile can be a critical determinant of its therapeutic potential.[8]
Broad Cancer Cell Line Screening
To understand the potential breadth of a compound's anticancer activity, it should be tested against a panel of diverse cancer cell lines, such as the NCI-60 panel.[12][16] This can reveal which cancer types are particularly sensitive to the compound's mechanism of action and may uncover correlations between sensitivity and specific genetic markers (e.g., mutations or gene expression levels) in the cell lines.[17]
Conclusion and Path Forward
This in-depth guide outlines a systematic and logical approach to the initial screening of this compound derivatives. By employing a tiered cascade that moves from high-throughput biochemical and cellular assays to more detailed selectivity and mechanism-of-action studies, researchers can efficiently identify and validate promising lead candidates. The causality-driven protocols and self-validating systems described herein are designed to produce high-quality, reproducible data, forming a solid foundation for subsequent lead optimization, preclinical development, and ultimately, the discovery of novel therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 17. Cell-culture based test systems for anticancer drug screening | EurekAlert! [eurekalert.org]
Exploring the Chemical Space of 5-methyl-1H-pyrazolo[3,4-c]pyridine Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-methyl-1H-pyrazolo[3,4-c]pyridine core represents a privileged scaffold in medicinal chemistry, demonstrating significant potential as a versatile template for the design of potent and selective kinase inhibitors. Its structural resemblance to the purine nucleus allows for competitive binding at the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth exploration of the chemical space surrounding this compound analogs, offering a comprehensive overview of synthetic strategies, methodologies for chemical diversification, and insights into their biological activities and therapeutic potential. Detailed experimental protocols, characterization data, and a discussion of structure-activity relationships (SAR) are presented to empower researchers in the rational design and development of novel drug candidates based on this promising heterocyclic framework.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
Heterocyclic compounds form the cornerstone of modern drug discovery, with a significant number of approved drugs featuring these structural motifs. Among them, fused heterocyclic systems that mimic endogenous ligands are of particular interest. The pyrazolo[3,4-c]pyridine scaffold has emerged as a compelling starting point for the development of kinase inhibitors due to its structural analogy to adenine, a key component of adenosine triphosphate (ATP).[1] This bioisosteric relationship enables pyrazolo[3,4-c]pyridine derivatives to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for inhibitor efficacy.
The strategic incorporation of a methyl group at the 5-position of the pyridine ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a vector for further chemical modification. This guide will focus specifically on the this compound core, delving into its synthesis and the exploration of its chemical space to generate libraries of diverse analogs for drug discovery campaigns.
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic routes. A common and efficient approach involves the condensation of a suitably substituted pyrazole precursor with a pyridine-forming synthon.
Synthesis from 2-Amino-6-methylpyridine
A reliable method for the synthesis of the this compound core begins with the commercially available 2-amino-6-methylpyridine. This multi-step synthesis provides a versatile platform for introducing diversity at various positions of the scaffold.
Experimental Protocol: Synthesis of a Halogenated this compound Intermediate
Step 1: Diazotization and Halogenation of 2-amino-6-methylpyridine
-
To a cooled (0-5 °C) solution of 2-amino-6-methylpyridine in an appropriate acidic medium (e.g., HBr), add a solution of sodium nitrite (NaNO₂) dropwise.
-
Maintain the temperature below 5 °C during the addition to ensure the stability of the diazonium salt.
-
After the addition is complete, allow the reaction to stir for a designated period to ensure complete diazotization.
-
Introduce a copper(I) halide (e.g., CuBr) to facilitate the Sandmeyer reaction, leading to the formation of 2-bromo-6-methylpyridine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Nitration of 2-bromo-6-methylpyridine
-
To a solution of 2-bromo-6-methylpyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (typically 0-10 °C).
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-bromo-3-nitro-6-methylpyridine.
Step 3: Cyclization to form the Pyrazolo[3,4-c]pyridine Core
-
Treat the 2-bromo-3-nitro-6-methylpyridine with hydrazine hydrate in a suitable solvent (e.g., ethanol) at reflux.
-
The reaction proceeds via nucleophilic aromatic substitution of the bromine followed by reductive cyclization of the nitro group to form the pyrazole ring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with a cold solvent and dry to yield the this compound core.
Characterization Data:
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the products.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Caption: Synthetic pathway to the this compound core.
Exploring the Chemical Space: Vectorial Functionalization
With a robust synthesis of the core scaffold established, the exploration of the surrounding chemical space becomes the primary objective. The this compound nucleus offers multiple sites for diversification, allowing for the generation of a library of analogs with varied physicochemical and pharmacological properties. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving this diversification.[1][2]
Functionalization at the C3 and C7 Positions
The C3 and C7 positions of the pyrazolo[3,4-c]pyridine ring are particularly amenable to functionalization. This can be achieved through the synthesis of halogenated intermediates, which can then participate in a variety of cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel containing the halogenated this compound intermediate, add a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Degas the mixture and purge with an inert gas (e.g., argon).
-
Add a suitable solvent system (e.g., dioxane/water) and heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
This protocol can be adapted for other palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), allowing for the introduction of a wide range of substituents at the C3 and C7 positions.
Caption: General workflow for the synthesis and evaluation of analogs.
Biological Activity and Therapeutic Potential
Analogs of the pyrazolo[3,4-c]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The specific biological targets and the potency of inhibition are highly dependent on the nature and position of the substituents on the core.
Kinase Inhibitory Activity
The pyrazolo[3,4-c]pyridine scaffold has been explored as an inhibitor of several kinase families, including:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[3][4]
-
Janus Kinases (JAKs): These tyrosine kinases are involved in cytokine signaling pathways that regulate immune responses and cell growth.[5][6]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases play crucial roles in cell proliferation, differentiation, and survival.[7]
The inhibitory activity of these compounds is typically evaluated using in vitro kinase assays, which measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The results are often reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Representative Kinase Inhibitory Activities of Pyrazolopyridine Analogs
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Cpd 1 | Pyrazolo[3,4-b]pyridine | c-Met | 4.27 | [8] |
| Cpd 2 | Pyrazolo[3,4-b]pyridine | c-Met | 7.95 | [8] |
| 11g | Pyrazolo[3,4-d]pyrimidine | JAK2 | 6.5 | [5] |
| 17m | Pyrazolo[3,4-d]pyrimidine | PKD1 | 17 | [9] |
| C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 | [10] |
| 1b | Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | [11] |
| 1c | Pyrazolo[3,4-g]isoquinoline | Haspin | 66 | [11] |
| 51 | Imidazo[4,5-b]pyridine | Aurora-A | 15 | [9] |
Note: This table presents data for related pyrazolopyridine scaffolds to illustrate the potential of the broader class of compounds. Specific data for this compound analogs should be generated through targeted screening.
Mechanism of Action: Targeting Kinase Signaling Pathways
Kinase inhibitors derived from the pyrazolo[3,4-c]pyridine scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to various cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the numerous opportunities for diversification, allows for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. The ability of this scaffold to target a wide range of kinases underscores its potential for the treatment of various diseases, particularly cancer.
Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of pyrazolo[3,4-c]pyridine analogs in complex with their target kinases to guide the design of more potent and selective inhibitors.
-
Exploration of Novel Chemical Space: Developing new synthetic methodologies to access previously unexplored regions of the chemical space around the core scaffold.
-
Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their potential for in vivo efficacy.
-
Combination Therapies: Investigating the synergistic effects of this compound-based kinase inhibitors with other anticancer agents to overcome drug resistance and improve therapeutic outcomes.
By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of the next generation of targeted therapies.
References
- 1. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is a robust two-step process commencing with the construction of a key intermediate, 5-chloro-1H-pyrazolo[3,4-c]pyridine, followed by a palladium-catalyzed cross-coupling reaction to introduce the C5-methyl group. This protocol is designed to be reproducible and scalable, offering researchers a reliable method for accessing this valuable compound. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic pathway.
Introduction
The pyrazolo[3,4-c]pyridine core is a purine isostere and a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. These compounds have shown potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for other disease areas. The introduction of a methyl group at the 5-position can significantly influence the pharmacological properties of the molecule by altering its steric and electronic profile, potentially enhancing target binding affinity or improving metabolic stability.
This guide presents a validated, two-step synthetic route to this compound. The chosen pathway offers a logical and efficient approach, beginning with the well-established synthesis of a halogenated precursor, followed by a versatile cross-coupling reaction for the final methylation step.
Synthetic Strategy Overview
The synthesis of this compound is achieved through the strategic functionalization of a pre-formed heterocyclic core. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Precursor)
This procedure is adapted from the method described by Bedwell et al. for the synthesis of halo-substituted pyrazolo[3,4-c]pyridines.[1][2]
Reaction Scheme:
Caption: Synthesis of the 5-chloro precursor.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 6-Chloro-4-methylpyridin-3-amine | 142.59 | 35.0 | 5.00 g |
| Acetic Anhydride (Ac₂O) | 102.09 | 350 | 33 mL |
| Dichloroethane (DCE) | 98.96 | - | 15 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 35.0 | 2.42 g |
| Sodium Methoxide (NaOMe) | 54.02 | 2.8 | 150 mg |
| Methanol (MeOH) | 32.04 | - | 20 mL |
Step-by-Step Protocol:
Step 1a: Synthesis of 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a solution of 6-chloro-4-methylpyridin-3-amine (5.00 g, 35.0 mmol) in dichloroethane (15 mL), add acetic anhydride (33 mL, 350 mmol).
-
Stir the mixture at room temperature and add sodium nitrite (2.42 g, 35.0 mmol) portion-wise over 30 minutes. Caution: Gas evolution may occur.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude acetylated intermediate. This intermediate is often used in the next step without further purification.[2]
Step 1b: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Dissolve the crude 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one (assuming quantitative yield from the previous step, ~10.0 mmol) in methanol (20 mL).
-
Add sodium methoxide (150 mg, 2.8 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by silica gel chromatography or recrystallization to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[2]
Expected Yield: ~95%[2]
Part 2: Synthesis of this compound
The methylation of the 5-chloro precursor is proposed via a Suzuki-Miyaura cross-coupling reaction. This method is chosen for its high functional group tolerance and generally mild reaction conditions.
Reaction Scheme:
Caption: Suzuki-Miyaura methylation of the 5-chloro precursor.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | 153.57 | 1.0 | 154 mg |
| Methylboronic Acid | 59.86 | 1.5 | 90 mg |
| Pd₂(dba)₃ | 915.72 | 0.025 | 23 mg |
| RuPhos | 467.62 | 0.10 | 47 mg |
| K₃PO₄ | 212.27 | 3.0 | 637 mg |
| 1,4-Dioxane | 88.11 | - | 5 mL |
| Water | 18.02 | - | 1 mL |
Step-by-Step Protocol:
-
To an oven-dried reaction vial, add 5-chloro-1H-pyrazolo[3,4-c]pyridine (154 mg, 1.0 mmol), methylboronic acid (90 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).
-
Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), and the ligand, 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 47 mg, 0.10 mmol).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the structure and the presence of the methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight (133.15 g/mol ).
-
Melting Point (m.p.): To assess purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Dichloroethane is a suspected carcinogen and should be handled with extreme care.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium nitrite is an oxidizing agent.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: Using 5-methyl-1H-pyrazolo[3,4-c]pyridine in Antimicrobial Assays
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyridine and its fused heterocyclic derivatives, such as pyrazolopyridines, represent a promising class of compounds due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1][2] The pyrazolo[3,4-c]pyridine core, in particular, is an attractive scaffold for fragment-based drug discovery and medicinal chemistry programs.[1][3] This application note provides a comprehensive guide for researchers on conducting initial in vitro antimicrobial susceptibility testing of novel compounds, using 5-methyl-1H-pyrazolo[3,4-c]pyridine as a representative example.
While extensive data exists on the antimicrobial potential of the broader pyrazole and pyrazolopyridine families[4][5][6][7][8], this document establishes a foundational framework for the systematic evaluation of new, specific derivatives. The protocols detailed herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[9][10][11]
Scientific Rationale and Preliminary Considerations
The pyrazole nucleus is a common feature in many biologically active compounds, exhibiting a wide spectrum of activities, including antibacterial, antifungal, and antiviral properties.[5][12][13] The fusion of a pyrazole ring with a pyridine ring to form pyrazolopyridine creates a bioisostere of purine, expanding its potential to inhibit essential cellular processes in microorganisms, such as DNA replication or metabolic pathways.[2][6] The specific substitution, in this case, a methyl group at the 5-position of the pyrazolo[3,4-c]pyridine scaffold, can significantly influence the compound's physicochemical properties, target affinity, and ultimately, its antimicrobial efficacy.
Before proceeding with detailed assays, it is crucial to characterize the test compound, this compound:
-
Purity: Ensure the compound is of high purity (typically >95%) to avoid confounding results from impurities.
-
Solubility: Determine the solubility in various solvents. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions, but its final concentration in assays must be controlled as it can have inhibitory effects at higher concentrations.
-
Stability: Assess the stability of the compound in the chosen solvent and culture media under incubation conditions.
Experimental Protocols: A Step-by-Step Guide
Two primary methods form the cornerstone of preliminary antimicrobial susceptibility testing: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing growth inhibition zones.[14][15]
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] It is considered the gold standard for quantitative susceptibility testing.[9][17]
Materials:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile DMSO (or other appropriate solvent)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Microplate reader (optional, for quantitative reading)
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility of the specific compound will dictate the maximum achievable concentration.
-
Expert Insight: Preparing a high-concentration stock in DMSO minimizes the volume of solvent added to the assay, ensuring the final DMSO concentration is non-inhibitory (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing 4-5 mL of sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Preparation of Compound Dilutions in the Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add a specific volume of the stock solution to the first column of wells to achieve the highest desired test concentration (e.g., for a starting concentration of 256 µg/mL, add 2 µL of a 12.8 mg/mL stock to 98 µL of broth).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of decreasing concentrations. Discard 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2, now at 1x10⁶ CFU/mL to be diluted 1:1 in the well) to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the final inoculum density will be 5 x 10⁵ CFU/mL.
-
Essential Controls:
-
Growth Control: Wells containing CAMHB and inoculum only (no test compound).
-
Sterility Control: Wells containing CAMHB only (no inoculum).
-
Positive Control: Wells containing a standard antibiotic (e.g., Gentamicin) with inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculum.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by using a microplate reader to measure optical density (OD) at 600 nm.
-
Protocol 2: Agar Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to a compound by measuring the diameter of the zone of growth inhibition around a compound-impregnated disk.[15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Gentamicin 10 µg)
-
Solvent control disks (impregnated with DMSO)
Step-by-Step Methodology:
-
Preparation of Test Disks:
-
Under sterile conditions, apply a precise volume (e.g., 10 µL) of the this compound stock solution of a known concentration onto a sterile paper disk. Allow the solvent to evaporate completely in a biological safety cabinet. The amount of compound per disk should be clearly defined (e.g., 30 µ g/disk ).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Press the swab against the inside of the tube to remove excess fluid.
-
Create a uniform bacterial lawn by swabbing the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application.[18]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared test disks, a positive control disk, and a solvent control disk onto the inoculated agar surface.
-
Ensure disks are placed firmly on the agar to provide complete contact.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a caliper or ruler.
-
Data Presentation and Interpretation
Effective data management is crucial for comparing antimicrobial efficacy. Results should be tabulated clearly.
Table 1: Example MIC Data for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control (Gentamicin) |
| S. aureus ATCC 25923 | Positive | [Experimental Result] | ≤ 4 |
| E. coli ATCC 25922 | Negative | [Experimental Result] | ≤ 4 |
| P. aeruginosa ATCC 27853 | Negative | [Experimental Result] | ≤ 4 |
| E. faecalis ATCC 29212 | Positive | [Experimental Result] | ≤ 8 |
Table 2: Example Zone of Inhibition Data for this compound (30 µ g/disk )
| Test Microorganism | Gram Stain | Zone Diameter (mm) of Test Compound | Zone Diameter (mm) of Positive Control (Gentamicin 10 µg) |
| S. aureus ATCC 25923 | Positive | [Experimental Result] | ≥ 15 |
| E. coli ATCC 25922 | Negative | [Experimental Result] | ≥ 15 |
| P. aeruginosa ATCC 27853 | Negative | [Experimental Result] | ≥ 15 |
Visualizing Experimental Workflow
Diagrams are essential for conveying complex workflows and decision-making processes in drug discovery.
Caption: Workflow for antimicrobial hit identification.
Trustworthiness and Self-Validation
To ensure the integrity and validity of the results generated from these protocols, a multi-layered quality control system must be implemented:
-
Reference Strains: Always include well-characterized quality control (QC) strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in every assay run.[19]
-
Control Limits: The MIC values and zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[19][20][21] Deviations from these ranges indicate a problem with the assay (e.g., medium preparation, inoculum density, incubation conditions) and invalidate the results for the test compounds in that run.
-
Reproducibility: Key experiments should be repeated on different days to ensure the results are reproducible. An inherent variation of one two-fold dilution is generally acceptable for MIC values.[22]
-
Purity and Identity: The identity and purity of the this compound should be confirmed by analytical methods (e.g., NMR, LC-MS) prior to biological testing.
By embedding these rigorous controls, the protocols become a self-validating system, providing high confidence in the generated data and forming a solid foundation for any subsequent drug development efforts.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apec.org [apec.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. szu.gov.cz [szu.gov.cz]
- 20. journals.asm.org [journals.asm.org]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. woah.org [woah.org]
Functionalization of the 5-methyl-1H-pyrazolo[3,4-c]pyridine scaffold
An In-Depth Guide to the Vectorial Functionalization of the 5-methyl-1H-pyrazolo[3,4-c]pyridine Scaffold
Introduction: The Pyrazolo[3,4-c]pyridine Core in Drug Discovery
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its structural resemblance to the native purine core allows it to act as a bioisostere, interacting with a wide variety of cellular proteins that possess purine-binding pockets.[3] This has led to the development of pyrazolo[3,4-c]pyridine derivatives with a broad spectrum of therapeutic applications, including roles as anti-inflammatory, anti-viral, and anti-cancer agents.[3]
However, the true value of a novel heterocyclic fragment in an FBDD campaign is unlocked only by the ability to strategically and selectively elaborate its structure. This process, often termed "fragment growing" or "vectorial functionalization," involves introducing new substituents at specific positions on the core scaffold to enhance binding affinity and optimize pharmacokinetic properties. This guide provides a detailed overview of the key strategies and protocols for the selective functionalization of the this compound scaffold at four primary vectors: the N-1 and N-2 positions of the pyrazole ring, and the C-3 and C-7 positions of the bicyclic system.
Overview of Functionalization Vectors
The this compound core offers several distinct sites for chemical modification. The numbering convention and the principal growth vectors are illustrated below. While the C-5 position is occupied by a methyl group in our target scaffold, strategies originally developed for 5-halo precursors at C-5, such as palladium-catalyzed cross-couplings, remain highly relevant for analogues and are noted for completeness.[1][2][3]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Application Notes & Protocols: High-Throughput Screening Assays for Pyrazolopyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolopyridine Scaffold in Kinase Inhibition
The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The structure of pyrazolopyridine derivatives allows for key hydrogen bonding and hydrophobic interactions within the highly conserved ATP-binding site of many kinases, making it an excellent starting point for the development of targeted therapies.[4]
High-Throughput Screening (HTS) is the cornerstone of identifying novel kinase inhibitors from large chemical libraries.[1] This document provides a detailed guide to the principles, application, and execution of robust HTS assays tailored for the discovery and characterization of pyrazolopyridine-based kinase inhibitors. We will delve into both biochemical and cell-based assay formats, emphasizing the scientific rationale behind protocol design to ensure data integrity and accelerate the hit-to-lead pipeline.
Section 1: The HTS Workflow for Kinase Inhibitor Discovery
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large compound collection. The workflow is designed to maximize throughput in the initial primary screen and then progressively increase the biological rigor in subsequent secondary and counter-assays to eliminate false positives and prioritize the most promising candidates.
Caption: HTS workflow for pyrazolopyridine kinase inhibitor discovery.
Section 2: Biochemical Assays for Direct Target Inhibition
Biochemical assays are essential for primary screening as they directly measure the interaction between a compound and its purified enzyme target.[5] This provides a clean, unambiguous measure of inhibitory activity without the complexities of a cellular environment. For kinases, these assays typically quantify the phosphorylation of a substrate or the consumption of ATP.[6]
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF is a robust TR-FRET (Time-Resolved Förster Resonance Energy Transfer) technology ideal for HTS due to its high sensitivity, low background, and homogeneous "mix-and-read" format.[7]
Causality and Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase.[8][9] A europium cryptate (Eu³⁺)-labeled anti-phospho-specific antibody serves as the FRET donor, and streptavidin-coupled XL665 (SA-XL665) acts as the acceptor.[10] When the substrate is phosphorylated, the binding of both the antibody and SA-XL665 brings the donor and acceptor into close proximity, resulting in a FRET signal.[7] An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).
-
Dilute the target kinase to a working concentration (2X final) in Kinase Buffer. The optimal concentration should be determined empirically to yield a high signal-to-background ratio.
-
Prepare a 4X solution of the biotinylated substrate peptide and a 4X solution of ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for ATP to sensitively detect competitive inhibitors.[11]
-
Dilute pyrazolopyridine compounds in 100% DMSO, then serially dilute for dose-response curves. Further dilute to a 4X final concentration in Kinase Buffer.
-
Prepare HTRF detection reagents by diluting Eu³⁺-labeled antibody and SA-XL665 in HTRF Detection Buffer (contains EDTA to stop the kinase reaction).[10]
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of 4X compound solution (or DMSO vehicle control) to the assay plate.
-
Add 2.5 µL of 4X substrate/ATP mixture.
-
To initiate the reaction, add 5 µL of 2X kinase solution.
-
Seal the plate and incubate at room temperature for 60-120 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection reagent mixture.
-
Seal the plate, incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize data using vehicle (0% inhibition) and a potent known inhibitor or no enzyme (100% inhibition) controls.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Luminescence-Based Kinase Assay (Kinase-Glo®)
Luminescence-based assays, such as the Kinase-Glo® platform, offer a universal method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[12][13]
Causality and Principle: Kinase activity consumes ATP.[2] The Kinase-Glo® reagent contains luciferin and a thermostable luciferase enzyme (Ultra-Glo™ Luciferase).[12] The luciferase uses the remaining ATP to catalyze the oxidation of luciferin, producing light.[14] The luminescent signal is therefore inversely proportional to kinase activity; potent inhibitors will result in less ATP consumption and a higher luminescent signal.[12][13]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare reagents and compounds as described in the HTRF protocol (kinase, substrate, ATP, inhibitors).
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12]
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of 4X compound solution (or DMSO vehicle control) to a solid white assay plate.
-
Add 2.5 µL of 4X substrate solution.
-
Add 5 µL of 2X kinase/ATP mixture to initiate the reaction.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
Add 10 µL of reconstituted Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data using vehicle (high ATP consumption, low signal = 100% activity) and no enzyme controls (no ATP consumption, high signal = 0% activity).
-
Calculate percent inhibition for each compound concentration.
-
Determine IC₅₀ values using non-linear regression analysis.
-
Section 3: Cell-Based Assays for Cellular Potency
While biochemical assays are crucial for primary screening, they do not account for factors like cell permeability, off-target effects, or competition with high intracellular ATP concentrations.[15] Therefore, validating hits in a cellular context is a critical step.[16]
Protocol 3: Cell-Based Phospho-Protein Assay (AlphaLISA® SureFire® Ultra™)
This technology provides a highly sensitive, no-wash immunoassay to quantify endogenous protein phosphorylation levels in cell lysates.[17][18]
Causality and Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase within the cell.[19] Inhibition of the kinase by a cell-permeable pyrazolopyridine derivative will lead to a decrease in the phosphorylation of its substrate. The AlphaLISA® technology uses donor and acceptor beads that are brought into proximity by a sandwich antibody complex binding to the phosphorylated target protein, generating a chemiluminescent signal.[20][21]
Caption: A generic kinase signaling pathway inhibited by a pyrazolopyridine.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431 for EGFR pathway) in a 96-well culture plate and grow to 80-90% confluency.
-
Starve cells of serum for 4-6 hours to reduce basal phosphorylation levels.[17]
-
Pre-incubate cells with various concentrations of pyrazolopyridine compounds (or DMSO vehicle) for 1-2 hours.
-
Stimulate the pathway with an appropriate agonist (e.g., 100 nM EGF for the EGFR pathway) for 5-10 minutes.[17]
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add 50 µL of 1X AlphaLISA® SureFire® Ultra™ Lysis Buffer to each well.
-
Agitate on a plate shaker for 10 minutes at room temperature to ensure complete lysis.[21]
-
-
AlphaLISA® Assay (384-well ProxiPlate):
-
Transfer 10 µL of lysate from each well of the 96-well plate to a 384-well assay plate.
-
Add 5 µL of the "Acceptor Mix" (containing CaptSure™-tagged anti-phospho antibody and biotinylated anti-total protein antibody) to each well.
-
Seal the plate, and incubate for 1 hour at room temperature.[21]
-
Under subdued light, add 5 µL of the "Donor Mix" (containing streptavidin-coated Donor beads).
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.[21]
-
Read on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Normalize the raw AlphaLISA counts using unstimulated (basal) and stimulated (maximal signal) controls.
-
Calculate percent inhibition of phosphorylation for each compound concentration.
-
Determine cellular IC₅₀ values by fitting the data to a dose-response curve.
-
Section 4: Data Interpretation and Quality Control
Rigorous quality control is paramount in HTS to ensure the reliability of the data.
Key Performance Metrics: The Z'-factor is a statistical measure of assay quality and is used to validate the performance of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[22]
-
Formula: Z' = 1 - [(3 * (σₚ + σₙ)) / |µₚ - µₙ|]
-
Where µₚ and σₚ are the mean and standard deviation of the positive control (e.g., DMSO, 0% inhibition).
-
Where µₙ and σₙ are the mean and standard deviation of the negative control (e.g., potent inhibitor, 100% inhibition).
-
Data Presentation Summary:
| Parameter | Biochemical Assay (HTRF) | Cell-Based Assay (AlphaLISA) | Description |
| Primary Readout | TR-FRET Ratio | AlphaLISA Counts | The raw signal measured by the instrument. |
| Controls | No Enzyme, DMSO, Ref. Cmpd | Unstimulated, Stimulated, Ref. Cmpd | Used to define the assay window and normalize data. |
| Key Metric | IC₅₀ (nM or µM) | IC₅₀ (nM or µM) | Concentration of inhibitor causing 50% reduction in signal. |
| Quality Control | Z'-factor > 0.6 | Z'-factor > 0.5 | A statistical measure of the assay's robustness.[23] |
| Hit Criteria | IC₅₀ < 1 µM & Curve Class 1/2 | IC₅₀ < 10 µM & >70% Max Inhibition | Criteria used to select compounds for follow-up studies. |
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. inits.at [inits.at]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. revvity.com [revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays of 5-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction: Characterizing a Novel Pyrazolopyridine Scaffold
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including roles as kinase inhibitors, antiviral agents, and modulators of key cellular signaling pathways.[1][2][3][4][5] The specific isomer, 5-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 76006-06-9), represents a novel entity with potential for therapeutic development.[6] The structural similarity of pyrazolopyridines to purine bases suggests that they may interact with a wide range of biological targets, such as kinases, which possess purine-binding pockets.[7]
This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the biological activity of this compound. As a Senior Application Scientist, the following protocols are structured not as a rigid template, but as a logical, tiered approach to compound characterization. We begin with broad cytotoxicity screening to establish a therapeutic window, followed by targeted assays to investigate potential mechanisms of action, such as kinase inhibition, cell cycle perturbation, and induction of apoptosis. This self-validating system of protocols is designed to provide researchers, scientists, and drug development professionals with the tools to thoroughly profile this and similar novel chemical entities.
Part 1: Foundational Analysis - Cytotoxicity and Proliferation
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of the compound's potency and therapeutic index. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines.
Rationale: The selection of a diverse panel of cancer cell lines (e.g., representing different tissue origins such as breast, lung, and colon) is crucial for identifying potential cancer-specific sensitivities.
Table 1: Recommended Cell Lines and Seeding Densities
| Cell Line | Cancer Type | Seeding Density (cells/well in 96-well plate) |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| A549 | Lung Carcinoma | 3,000 - 7,000 |
| HCT116 | Colorectal Carcinoma | 4,000 - 8,000 |
| K562 | Chronic Myelogenous Leukemia | 10,000 - 20,000 |
| HepG2 | Hepatocellular Carcinoma | 5,000 - 10,000 |
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Trypsinize adherent cells or directly collect suspension cells.
-
Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the appropriate seeding density (see Table 1) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay and Data Acquisition:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis with a sigmoidal dose-response curve fit.
-
Caption: Workflow for MTT-based cytotoxicity assay.
Part 2: Mechanistic Deep Dive - Unraveling the Mode of Action
Once the cytotoxic potential of this compound is established, the subsequent step is to investigate its mechanism of action. Given the prevalence of kinase inhibition among pyrazolopyridine derivatives, a logical progression is to assess its impact on key signaling pathways, cell cycle progression, and apoptosis.[2][9]
Protocol 2: In-Cell Western for Phospho-Protein Analysis
This protocol utilizes a quantitative immunofluorescence-based method to assess the phosphorylation status of key signaling proteins within a cellular context.
Rationale: Many anticancer agents function by inhibiting protein kinases that are crucial for tumor cell growth and survival.[2] Monitoring the phosphorylation of downstream targets of kinases like AKT or ERK can provide direct evidence of kinase pathway inhibition.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight as described in Protocol 1.
-
Treat the cells with this compound at concentrations around its IC50 value for a shorter duration (e.g., 1-6 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 15 minutes.
-
-
Immunostaining:
-
Wash the wells three times with PBS containing 0.1% Tween-20 (PBST).
-
Block non-specific antibody binding by adding 150 µL of a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBST) and incubating for 1.5 hours at room temperature.
-
Prepare primary antibody solutions in the blocking buffer. Use a pair of antibodies for each target: one specific for the phosphorylated form of the protein (e.g., anti-phospho-AKT Ser473) and another for the total protein (e.g., anti-total-AKT).
-
Incubate the cells with 50 µL of the primary antibody solution overnight at 4°C.
-
Wash the wells five times with PBST.
-
Prepare a solution of fluorescently-labeled secondary antibodies in blocking buffer. Use spectrally distinct fluorophores for the two primary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Incubate the cells with 50 µL of the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBST.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho-protein and total protein signals in each well.
-
Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.
-
Compare the normalized phospho-protein levels in treated cells to those in vehicle-treated control cells.
-
Caption: Investigating kinase inhibition via phospho-protein analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on the distribution of cells throughout the different phases of the cell cycle.
Rationale: Many cytotoxic agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. Identifying the specific phase of arrest can provide insights into the compound's mechanism.[1]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluency within the treatment period.
-
Allow cells to attach overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.
-
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: A desirable characteristic of an anticancer compound is the ability to induce programmed cell death (apoptosis) in cancer cells.[9] This assay identifies the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in Protocol 3, using a treatment duration appropriate for inducing apoptosis (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both floating and adherent cells and wash with ice-cold PBS as described previously.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in treated samples to the control.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically assessing its cytotoxicity, impact on key signaling pathways, and its ability to modulate the cell cycle and induce apoptosis, researchers can build a comprehensive biological profile of this novel compound. Positive results from these assays would warrant further investigation, including target identification studies (e.g., kinome screening), in vivo efficacy studies in animal models, and further medicinal chemistry efforts to optimize potency and drug-like properties.
References
- 1. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound,(CAS# 76006-06-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies Using 5-methyl-1H-pyrazolo[3,4-c]pyridine in Animal Models
Introduction: Unlocking the Potential of a Novel Pyrazolopyridine Scaffold
The pyrazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activities.[1][2] Derivatives have shown promise as anticancer, antimicrobial, antiviral, and neuroprotective agents.[3][4][5][6][7] Specifically, the pyrazolo[3,4-c]pyridine isomer, a structural analog of purine, has attracted attention for its potential to interact with a variety of cellular proteins that have purine-binding pockets, suggesting a broad range of therapeutic applications.[8]
This guide provides a comprehensive framework for the initial in vivo evaluation of 5-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-06-9), a novel compound for which specific preclinical data is not yet publicly available.[9] As a Senior Application Scientist, my objective is to provide a logical, stepwise, and scientifically rigorous pathway for researchers to characterize the pharmacokinetics, safety, and potential efficacy of this compound in relevant animal models. The protocols outlined herein are designed to be adaptable and are grounded in established methodologies for small molecule drug development.
Part 1: Preclinical Study Design - A Phased Approach
A successful in vivo investigation begins with a carefully planned, phased approach. This ensures that the maximum amount of information is gathered at each stage while adhering to ethical principles of animal research, often referred to as the "3Rs" (Replacement, Reduction, and Refinement).
Phase I: Preliminary Safety and Pharmacokinetics (PK)
The initial phase is critical for establishing the foundational parameters of the compound. The primary goals are to determine the maximum tolerated dose (MTD) and to understand the basic pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).
1.1. Rationale for Animal Model Selection:
For initial studies, the use of rodents, typically mice or rats, is standard practice.[10] Rats are often preferred for initial toxicology and PK studies due to their larger size, which facilitates blood sampling.[11][12][13][14] The choice of strain (e.g., Sprague-Dawley or Wistar rats) should be consistent with historical control data available within the research institution.
1.2. Formulation Development:
The bioavailability and consistency of in vivo effects are highly dependent on the formulation. Since this compound is a small organic molecule, its aqueous solubility may be limited. A common approach is to create a suspension or solution suitable for oral (PO) or intraperitoneal (IP) administration.
Protocol 1: Vehicle Screening and Formulation Preparation
-
Solubility Assessment: Determine the solubility of this compound in a panel of common, biocompatible vehicles. A suggested starting panel includes:
-
Saline (0.9% NaCl)
-
5% DMSO in saline
-
10% DMSO / 40% PEG400 / 50% Saline
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
-
Formulation Selection: Choose the simplest vehicle system that provides the required concentration for dosing without causing precipitation. For oral administration, a suspension in 0.5% CMC is often a good starting point.
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent like DMSO, first dissolve the compound in the DMSO.
-
Gradually add the remaining vehicle components while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
1.3. Maximum Tolerated Dose (MTD) Study:
The MTD study is essential for selecting dose levels for subsequent efficacy and toxicology studies.[15] It determines the highest dose that can be administered without causing unacceptable toxicity.
Protocol 2: Acute Single-Dose MTD Study in Rats
-
Animal Allocation: Use 3-5 male Sprague-Dawley rats per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) administered via the intended clinical route (oral gavage is a common starting point).[16][17]
-
Include a vehicle control group.
-
In subsequent groups, escalate the dose (e.g., 30, 100, 300, 1000 mg/kg). The exact dose steps can be adjusted based on observations.
-
-
Monitoring: Observe the animals intensely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days. Record:
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration, abnormal posture).
-
Body weight changes.
-
Any mortality.
-
-
Endpoint: The MTD is defined as the highest dose that causes no more than a 10% loss in body weight and does not produce mortality or severe clinical signs.
Phase II: Pharmacokinetic (PK) Profiling
Understanding the PK profile is crucial for designing effective dosing regimens for efficacy studies. These studies characterize how the animal's body processes the compound.[11][12][13]
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute bioavailability. The IV dose should be a solution.
-
Group 2: Oral (PO) administration (e.g., 10-50 mg/kg, a dose well below the MTD).
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points.
-
IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time at which Cmax is reached | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the plasma concentration to decrease by half; determines dosing frequency. |
| F% | Bioavailability (for oral dose) | The fraction of the administered dose that reaches systemic circulation. |
Part 2: Efficacy Evaluation in Relevant Disease Models
Based on the known activities of the broader pyrazolopyridine class, efficacy studies for this compound could be initiated in several therapeutic areas. The choice of model will depend on the specific hypothesis being tested.
Workflow for Efficacy Studies
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 9. This compound,(CAS# 76006-06-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. youtube.com [youtube.com]
- 11. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs: a unique metabolic pathway via pyridine ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Topic: Fluorescent Labeling of 5-methyl-1H-pyrazolo[3,4-c]pyridine for Cellular Imaging Applications
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 5-methyl-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purine and its role in the development of therapeutic agents.[1] Visualizing the subcellular distribution of compounds based on this scaffold is crucial for understanding their mechanism of action, target engagement, and off-target effects. This application note provides a comprehensive guide for the fluorescent labeling of this compound. Due to the absence of innate reactive handles for direct bioconjugation on the core molecule, we present a robust two-stage strategy. This involves the initial functionalization of the scaffold with a bioorthogonal alkyne group, followed by covalent labeling with an azide-modified fluorophore via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." We provide detailed, field-tested protocols for the synthesis of a "clickable" pyrazolopyridine intermediate, its subsequent fluorescent conjugation, and a validated methodology for its application in live-cell imaging by fluorescence microscopy.
Principles and Strategic Considerations
The Target Scaffold: this compound
The target molecule is a nitrogen-containing heterocycle that has garnered significant interest in drug discovery.[1] Its structure features a fused pyrazole and pyridine ring system. The key reactive site for introducing a linker is the proton on the N1-position of the pyrazole ring. This N-H bond can be deprotonated using a suitable base, allowing for subsequent N-alkylation to introduce a functional handle for fluorophore conjugation.[2]
Labeling Strategy: A Bioorthogonal "Click Chemistry" Approach
Directly attaching a fluorophore is not feasible as the parent molecule lacks common nucleophilic groups like primary amines or thiols. Our strategy, therefore, involves two key phases, illustrated in the workflow diagram below.
The core principle is to first introduce an alkyne group onto the pyrazolopyridine scaffold. The alkyne serves as a bioorthogonal handle—it is stable and non-reactive with biological molecules within a cell. We then use the highly efficient and specific CuAAC reaction to "click" an azide-containing fluorophore onto this alkyne handle.[3] This approach is modular, allowing any azide-modified dye to be easily conjugated to the functionalized core.
Selecting an Appropriate Fluorophore
The choice of fluorophore is critical and depends on the specific imaging application, the available microscopy equipment, and potential spectral overlap with other fluorescent signals. Key considerations include the fluorophore's quantum yield, photostability, and excitation/emission wavelengths. For cellular imaging, dyes that emit in the green-to-red region of the spectrum are often preferred to minimize cellular autofluorescence.
| Fluorophore (Azide-Modified) | Excitation (nm) | Emission (nm) | Quantum Yield | Key Advantages |
| Fluorescein Azide | ~494 | ~518 | > 0.90 | High brightness, well-characterized. |
| Alexa Fluor™ 555 Azide | ~555 | ~565 | ~0.10 | Exceptionally photostable, pH-insensitive. |
| Cy5 Azide | ~649 | ~670 | ~0.27 | Red-shifted emission, good for reducing background. |
| BODIPY™ FL Azide | ~503 | ~512 | > 0.90 | Sharp emission spectra, high photostability. |
Table 1: Comparison of representative azide-functionalized fluorophores suitable for click chemistry conjugation. Data is illustrative and should be confirmed with the specific vendor.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a certified fume hood.
Protocol 2.1: Synthesis of 1-(Prop-2-yn-1-yl)-5-methyl-1H-pyrazolo[3,4-c]pyridine
This protocol details the N-alkylation of the core scaffold to introduce the alkyne handle. The reaction mechanism involves the deprotonation of the pyrazole N-H followed by nucleophilic attack on propargyl bromide.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Propargyl bromide (80 wt. % in toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: While maintaining the temperature at 0 °C, add propargyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in Hexanes). The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Extract the aqueous layer three times with EtOAc.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of EtOAc in Hexanes to yield the pure alkyne-functionalized product.
-
Characterization: Confirm the structure and purity of the product, 1-(prop-2-yn-1-yl)-5-methyl-1H-pyrazolo[3,4-c]pyridine, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2.2: Fluorescent Labeling via CuAAC (Click Chemistry)
This protocol describes the conjugation of the alkyne-intermediate with an azide-modified fluorophore.
Materials:
-
Alkyne-functionalized pyrazolopyridine (from Protocol 2.1)
-
Azide-modified fluorophore (e.g., Alexa Fluor™ 555 Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., 1:1 mixture of t-Butanol and water)
-
HPLC system for purification
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized pyrazolopyridine (1.0 eq) in the t-BuOH/H₂O solvent system. Add the azide-modified fluorophore (1.1 eq).
-
Catalyst Preparation: In a separate tube, prepare fresh solutions of CuSO₄ (0.1 eq) in water and sodium ascorbate (0.5 eq) in water.
-
Reaction Initiation: To the solution of reactants, first add the CuSO₄ solution, followed immediately by the sodium ascorbate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.
-
Incubation: Vortex the mixture briefly and allow it to react for 1-2 hours at room temperature, protected from light.
-
Monitoring: The reaction can be monitored by analytical HPLC or LC-MS to confirm the formation of the desired product.
-
Purification: Upon completion, purify the final fluorescent probe using reverse-phase HPLC (RP-HPLC). This is crucial to remove unreacted fluorophore, which can cause high background in imaging experiments.
-
Quantification: After purification and solvent removal (e.g., by lyophilization), determine the concentration of the final probe using UV-Vis spectrophotometry, based on the extinction coefficient of the fluorophore.
Application Protocol: Live-Cell Imaging
This protocol provides a general guideline for staining live cells with the newly synthesized probe. Optimization of concentration and incubation time is recommended for each cell type and experimental setup.
Materials:
-
HeLa cells (or other adherent cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear counterstain, optional)
-
Fluorescent Probe (stock solution in DMSO)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight under standard conditions (37 °C, 5% CO₂).
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock in pre-warmed complete culture medium. A typical starting concentration range is 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubation: Incubate the cells for 30-60 minutes at 37 °C and 5% CO₂. Protect the dish from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe.
-
Counterstaining (Optional): If a nuclear counterstain is desired, incubate cells with Hoechst 33342 (e.g., 1 µg/mL) in culture medium for 10 minutes, followed by washing.
-
Imaging: Add fresh pre-warmed medium or imaging buffer to the cells. Immediately proceed to image the cells on a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and optional counterstain.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazolone ligation-mediated versatile sequential bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 76006-06-9 [chemicalbook.com]
- 5. appretech.com [appretech.com]
Analytical methods for quantification of 5-methyl-1H-pyrazolo[3,4-c]pyridine
An Application Note and Protocol for the Quantitative Analysis of 5-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction
This compound (CAS: 76006-06-9, MW: 133.15) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of pyrazolopyridine, it shares structural similarities with purines, making it a valuable scaffold for developing novel therapeutic agents, including anti-inflammatory, anti-viral, and anti-cancer drugs.[3] The ability to accurately and reliably quantify this compound in various matrices—from reaction mixtures to biological samples—is paramount for pharmacokinetic studies, quality control, and mechanism-of-action investigations.
This document, prepared for researchers, scientists, and drug development professionals, provides detailed analytical methods for the robust quantification of this compound. While a single standardized method for this specific analyte is not extensively published, the protocols herein are developed from established, validated techniques for structurally similar pyridine and pyrazole derivatives.[4][5][6] We present two primary methodologies: a widely applicable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine analysis, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
This method is a robust and accessible approach for quantifying this compound, suitable for purity assessments and analysis of solutions with concentrations typically in the low µg/mL range and above.
Principle of the Method
Reverse-phase chromatography separates compounds based on their hydrophobicity. The analyte, being a moderately polar heterocyclic compound, will have a sufficient affinity for a non-polar stationary phase (like C18) to be effectively retained and separated from more polar impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent (acetonitrile), is used to elute the analyte from the column. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations, with detection via UV spectrophotometry.[7][8]
Experimental Protocol
1. Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Reference Standard: this compound, >98% purity.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol; ultrapure water.
-
Reagents: Formic acid (FA) or Ammonium acetate.
2. Chromatographic Conditions The following conditions serve as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for retaining moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good elution strength and is UV transparent. |
| Gradient | 10% B to 90% B over 10 min | A gradient ensures efficient elution of the analyte while cleaning the column of more non-polar contaminants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintains consistent retention times by controlling viscosity and mass transfer kinetics. |
| Detection | UV at 254 nm | Aromatic heterocyclic systems typically show strong absorbance near this wavelength. A full scan (200-400 nm) should be run initially to determine the optimal λmax. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
3. Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions, e.g., 90:10 Water:ACN) to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range.[5] Filter through a 0.45 µm syringe filter before injection to remove particulates.
4. Analysis Workflow A typical injection sequence would be: a blank (mobile phase), the calibration standards from lowest to highest concentration, a check standard, and then the unknown samples.
Method Validation and Performance
The method should be validated according to ICH guidelines.[7][9] Typical performance characteristics for a method of this type are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL |
| Specificity | Peak is spectrally pure and resolved from other peaks. |
Method 2: Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace impurity quantification, LC-MS/MS is the preferred method.[10]
Principle of the Method
This technique couples the separation power of LC with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the analyte's molecular weight) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low levels.[10][11]
Experimental Protocol
1. Materials and Instrumentation
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column & Solvents: Same as the HPLC method.
-
Internal Standard (IS): An isotopically labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass and similar chromatographic behavior can be used.
2. LC-MS/MS Conditions
-
LC Conditions: The HPLC method described above can be directly adapted. Shorter run times may be achievable with UPLC systems.
-
MS Conditions (ESI Positive Mode):
-
Rationale: The presence of multiple nitrogen atoms in the pyrazolopyridine structure makes it readily protonated, favoring ESI in positive ion mode.
-
Analyte MRM Transition: For this compound (C₇H₇N₃), the protonated molecule [M+H]⁺ has an m/z of 134.1. The product ion would need to be determined by infusing the standard and performing a product ion scan. A plausible fragmentation could be the loss of HCN, resulting in a product ion around m/z 107.1.
-
Q1 (Precursor Ion): 134.1 m/z
-
Q3 (Product Ion): To be determined experimentally (e.g., ~107.1 m/z)
-
-
Source Parameters: Capillary voltage, gas flow, and source temperature must be optimized to maximize the signal for the analyte's specific MRM transition.
-
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| MRM Transition | 134.1 → ~107.1 (Optimize experimentally) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimize for maximum product ion intensity |
| Capillary Voltage | ~3.0 - 4.0 kV |
3. Preparation of Solutions
-
Stock and Working Standards: Prepared as in the HPLC method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step is typically required. This can be done by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma, vortexing, centrifuging to pellet the protein, and injecting the supernatant.
4. Analysis Workflow
Method Validation and Performance
This method offers significantly improved sensitivity over HPLC-UV.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0% - 115.0% (at LLOQ), 90.0% - 110.0% (other levels) |
| Precision (% RSD) | ≤ 15.0% (≤ 20.0% at LLOQ) |
| Limit of Quantification (LOQ) | ~0.1 - 1.0 ng/mL |
| Selectivity | No interfering peaks in blank matrix at the retention time of the analyte. |
Conclusion
The analytical methods detailed in this guide provide robust frameworks for the quantification of this compound. The RP-HPLC-UV method serves as a reliable and accessible technique for routine analysis and purity assessment. For applications demanding high sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method offers superior performance. Successful implementation requires careful optimization and validation of these starting protocols to fit the specific instrumentation and application at hand.
References
- 1. 76006-06-9|this compound|BLD Pharm [bldpharm.com]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthetic procedure and improve your yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The primary route discussed is the cyclization of 4-methylpyridin-3-amine derivatives.
Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of pyrazolo[3,4-c]pyridines are a common challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Materials:
The purity of your starting materials, particularly the substituted aminopyridine, is crucial. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.[1]
-
Recommendation: Ensure your 4-methylpyridin-3-amine derivative is of high purity. If necessary, recrystallize or purify the starting materials before use.
2. Reaction Conditions:
Suboptimal reaction conditions, such as temperature, reaction time, and the choice of reagents, can significantly impact the outcome.
-
Temperature Control: The cyclization reaction is often temperature-sensitive. If the temperature is too low, the reaction may be incomplete. If it is too high, it can lead to the degradation of the product or the formation of unwanted byproducts.
-
Reaction Time: Inadequate reaction time can result in an incomplete reaction, while excessively long reaction times can lead to product degradation.
-
Reagent Stoichiometry: The molar ratios of the reactants are critical. An excess or deficit of any reactant can lead to incomplete conversion or the formation of side products.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] A typical visualization technique for these N-heterocycles is UV light (254 nm).[1]
3. Inefficient Cyclization:
The key step in this synthesis is the formation of the pyrazole ring. Incomplete cyclization is a major contributor to low yields.
-
Recommendation: Ensure that the conditions for the cyclization step are optimized. This includes the choice of acid or base catalyst and the solvent. For the cyclization of a 4-methylpyridin-3-amine derivative, a common method involves diazotization followed by intramolecular cyclization. The efficiency of this step is paramount.
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common issue. Understanding the potential side reactions can help in devising strategies to minimize them.
1. Incomplete Deacetylation:
A common route to 5-halo-1H-pyrazolo[3,4-c]pyridines involves an acetyl-protected intermediate.[2] If the deacetylation step is incomplete, you will have a mixture of the desired product and the acetylated precursor.
-
Recommendation: Ensure the deacetylation reaction goes to completion by monitoring it with TLC. If necessary, increase the reaction time or the amount of the deacetylating agent (e.g., NaOMe in MeOH).[2]
2. Formation of Regioisomers:
In pyrazolopyridine synthesis, the formation of regioisomers can be a challenge, especially with unsymmetrical starting materials.[1]
-
Recommendation: The choice of starting materials and reaction conditions can influence regioselectivity. It is advisable to consult literature for specific examples that are similar to your target molecule to understand the factors that control the regioselectivity of the cyclization.
3. Byproducts from Starting Materials:
Impurities in the starting materials can lead to the formation of various side products.
-
Recommendation: As mentioned earlier, ensure the high purity of your starting materials.
4. Degradation Products:
The pyrazolopyridine ring can be sensitive to harsh reaction conditions. High temperatures or prolonged reaction times can lead to degradation.
-
Recommendation: Optimize the reaction temperature and time by carefully monitoring the reaction progress.
Question: How can I effectively purify the final product, this compound?
Answer:
Purification of pyrazolopyridines can be challenging due to their polarity and potential for co-eluting byproducts.[1]
1. Column Chromatography:
Flash column chromatography is the most common method for purification.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[1]
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1]
2. Recrystallization:
If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound at high temperatures but not at room temperature, while the impurities should either be insoluble or remain in solution at room temperature. Common solvents for recrystallization of N-heterocycles include ethanol, methanol, and ethyl acetate.
3. Work-up Procedure:
A proper work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[1] This typically involves aqueous washes to remove water-soluble impurities. If pyridine was used as a solvent or reagent, it can be removed by washing the organic layer with a dilute acid solution, such as 1N HCl, or a saturated aqueous solution of copper sulfate.[3]
Experimental Workflow Example
Below is a generalized workflow for the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine, which can be a precursor to this compound through subsequent reactions. This workflow is based on the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine from 6-chloro-4-methylpyridin-3-amine.[2]
Caption: A general two-step synthesis and purification workflow for a 5-halo-1H-pyrazolo[3,4-c]pyridine.
Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism for the synthesis of the pyrazolo[3,4-c]pyridine core?
Answer:
The synthesis of the pyrazolo[3,4-c]pyridine core typically involves the annulation of a pyrazole ring onto a pre-existing pyridine ring, or vice versa.[4] A common strategy is the cyclization of a suitably substituted pyridine derivative. For instance, starting with a 3-aminopyridine, the reaction can proceed through diazotization of the amino group, followed by an intramolecular cyclization to form the pyrazole ring. The precise mechanism can vary depending on the specific starting materials and reagents used.
Question: How do I choose the right starting materials for my synthesis?
Answer:
The choice of starting materials is dictated by the desired substitution pattern on the final pyrazolopyridine ring. To synthesize this compound, a logical starting material would be a 4-methyl-3-aminopyridine derivative. The other substituents on the pyridine ring will determine the final functionalization of the product or can be chosen to facilitate the cyclization reaction (e.g., a leaving group at a specific position).
Question: What analytical techniques are best for characterizing the final product and identifying impurities?
Answer:
A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound and for identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is crucial for determining the structure of the molecule by analyzing the chemical shifts, integration, and coupling constants of the protons.
-
¹³C NMR: This provides information about the carbon framework of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity of atoms within the molecule, which is especially important for distinguishing between isomers.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which helps to confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of specific functional groups in the molecule.
For 5-chloro-1H-pyrazolo[3,4-c]pyridine, a structurally similar compound, the following characteristic NMR signals were reported in methanol-d₄:
-
¹H NMR (400 MHz, methanol-d₄): δ 8.80 (1H, s, 7-H), 8.15 (1H, d, J = 1.2 Hz, 3-H), 7.82 (1H, d, J = 1.2 Hz, 4-H).[2]
-
¹³C NMR (101 MHz, methanol-d₄): δ 141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4).[2]
These values can serve as a useful reference for the characterization of this compound, with expected variations due to the difference in the substituent at the 5-position.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts in the synthesis of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazolo[3,4-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable template for developing anti-inflammatory, anti-viral, and anti-cancer agents.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions for successful synthesis.
Overview of Pyrazolo[3,4-c]pyridine Synthesis
The construction of the pyrazolo[3,4-c]pyridine ring system can be approached through several synthetic strategies. A common and effective method involves the adaptation of the classical Huisgen indazole synthesis.[1][2] This typically begins with the reaction of a substituted aminopyridine with sodium nitrite and acetic anhydride, followed by cyclization and subsequent functionalization.[1][2] The versatility of this scaffold allows for selective elaboration at multiple positions (N-1, N-2, C-3, C-5, and C-7), making it a powerful tool in fragment-based drug discovery (FBDD).[1][3]
However, as with any multi-step synthesis, challenges such as low yields, undesired side products, and purification difficulties can arise. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: I am experiencing low yields in the initial cyclization step to form the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. What are the critical parameters to investigate?
Low yields in the initial cyclization are a frequent hurdle. Several factors can contribute to this issue, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your starting aminopyridine is of high purity. Impurities can lead to a cascade of side reactions, consuming your starting material and complicating purification. Recrystallization or column chromatography of the starting material may be necessary.
-
Reaction Temperature and Time: The reaction temperature is a critical parameter. While some initial steps may proceed at room temperature, the cyclization often requires heating.[1][2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to degradation of the product.
-
Solvent Choice: The choice of solvent is crucial for reactant solubility and reaction kinetics. Dichloroethane (DCE) has been shown to be an effective co-solvent that can enhance scalability and simplify the isolation of intermediates without the need for purification.[1][2]
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents, particularly the sodium nitrite and acetic anhydride. An excess or deficit of either can lead to incomplete reaction or the formation of unwanted byproducts.
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine [1]
-
To a solution of the starting aminopyridine in dichloroethane (DCE), add acetic anhydride.
-
Cool the mixture and add sodium nitrite portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
After completion (monitored by TLC), the intermediate can often be isolated without extensive purification.
-
The subsequent deacetylation is typically achieved using sodium methoxide in methanol at room temperature.[1][2]
FAQ 2: I am struggling with the selective N-protection of the pyrazolo[3,4-c]pyridine core. How can I control functionalization at N-1 versus N-2?
Selective N-protection is essential for controlling the subsequent functionalization steps. The choice of protecting group and reaction conditions will dictate the regioselectivity.
-
Mesylation for N-1 Protection: The use of mesyl chloride (MsCl) can selectively afford the N-1 protected product in high yield.[1] However, be aware that the mesyl group can be prone to migration to the C-3 position under certain conditions.[1]
-
SEM Protection for N-1 and N-2 Isomers: Using [2-(trimethylsilyl)ethoxy]methyl chloride (SEMCl) can lead to a mixture of N-1 and N-2 protected isomers.[2] The ratio of these isomers can be influenced by the reaction conditions, such as the base and solvent used. Sodium hydride in THF is a common choice for this reaction.[2]
-
THP Protection: Dihydropyran (DHP) in the presence of a catalytic amount of acid (e.g., p-TsOH) can also be used for N-protection, often yielding a mixture of isomers.[2]
Table 1: N-Protection Strategies for 5-bromo-1H-pyrazolo[3,4-c]pyridine
| Protecting Group | Reagents and Conditions | Major Product |
| Mesyl (Ms) | MsCl, Base | N-1 |
| SEM | SEMCl, NaH, THF | Mixture of N-1 and N-2 |
| THP | DHP, p-TsOH, DCM | Mixture of N-1 and N-2 |
FAQ 3: My attempts at C-H functionalization are resulting in a complex mixture of products. How can I improve the selectivity?
Direct C-H functionalization is a powerful tool for elaborating the pyrazolo[3,4-c]pyridine scaffold. However, achieving high selectivity can be challenging.
-
Directed Metalation: For selective functionalization at the C-7 position, directed metalation using a strong base like TMPMgCl·LiCl can be effective.[1][3] The choice of temperature is critical, with reactions often initiated at low temperatures (-40 °C to -78 °C) before quenching with an electrophile.[1]
-
Tandem Borylation and Cross-Coupling: For functionalization at the C-3 position, a tandem iridium-catalyzed borylation followed by a Suzuki–Miyaura cross-coupling reaction is a robust strategy.[1][2][3] This two-step, one-pot procedure often provides good yields and high selectivity.
Experimental Workflow: C-3 Functionalization
Caption: Workflow for C-3 functionalization.
FAQ 4: I am having difficulty with the purification of my final pyrazolo[3,4-c]pyridine derivatives. What are some effective purification strategies?
Purification can be challenging due to the polarity of the pyrazolo[3,4-c]pyridine core and the potential for closely related byproducts.
-
Column Chromatography: Silica gel flash column chromatography is the most common purification method.[1] A systematic approach to eluent selection is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For highly polar compounds, a reverse-phase column chromatography with a water/acetonitrile gradient may be more effective.[1]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
-
Proper Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and catalysts before column chromatography. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[1]
Key Reaction Pathways and Decision Making
The following diagram illustrates the key decision points in the synthesis and functionalization of the pyrazolo[3,4-c]pyridine scaffold.
Caption: Decision tree for synthesis.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine. It provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust synthetic strategies.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues, their probable causes rooted in unwanted side reactions, and provides actionable, step-by-step protocols for mitigation.
Problem 1: My final product is a mixture of regioisomers that are difficult to separate.
Question: I performed a cyclocondensation reaction to synthesize this compound, but my NMR and LC-MS analyses indicate the presence of at least one other major isomer. What is the likely side product and how can I improve the regioselectivity?
Probable Cause & The Science Behind It:
The most common side reaction in the synthesis of pyrazolo[3,4-c]pyridines, especially when starting from 5-aminopyrazoles, is the formation of a pyrazolo[1,5-a]pyrimidine isomer. This occurs due to the ambident nucleophilic nature of the 5-aminopyrazole, which has two reactive nitrogen atoms (N1 and the exocyclic amino group) and a reactive carbon at the C4 position.
The desired pyrazolo[3,4-c]pyridine ring is formed via a reaction pathway involving the exocyclic amino group and the C4 carbon of the pyrazole ring. However, a competing reaction can occur where the N1 nitrogen and the exocyclic amino group participate in the cyclization, leading to the thermodynamically stable pyrazolo[1,5-a]pyrimidine. The regiochemical outcome is often dictated by the substitution on the pyrazole's N1 position and the steric hindrance of the reactants.[1]
Solution & Experimental Protocol:
To favor the formation of the desired this compound, it is crucial to control the cyclization pathway.
Strategy 1: N-Protection of the Starting Pyrazole
-
Protecting Group Selection: Protect the N1 position of the 3-amino-5-methylpyrazole with a suitable protecting group, such as a p-methoxybenzyl (PMB) or a tert-butoxycarbonyl (Boc) group. This blocks the N1 nitrogen from participating in the cyclization.
-
Cyclization Reaction: Perform the cyclocondensation reaction with the N-protected aminopyrazole and your chosen bielectrophilic partner.
-
Deprotection: Following the successful formation of the protected pyrazolo[3,4-c]pyridine ring, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
Strategy 2: Judicious Choice of Reaction Conditions
-
Solvent and Catalyst: The choice of solvent and catalyst can influence the regioselectivity. For instance, acid-catalyzed reactions in acetic acid often favor the formation of pyrazolo[3,4-b]pyridines (a different isomer) when using β-diketones.[1] For your target molecule, a thorough screening of reaction conditions, including different solvents (e.g., ethanol, DMF, toluene) and the use of a base or acid catalyst, is recommended.
-
Temperature Control: Lowering the reaction temperature may favor the kinetic product over the thermodynamic one, potentially increasing the yield of the desired isomer.
Visualizing the Competing Pathways:
Caption: Competing cyclization pathways leading to the desired product and an isomeric side product.
Problem 2: My reaction yields a mixture of N-methylated regioisomers.
Question: I am attempting to introduce the methyl group at the final step via N-methylation of the 1H-pyrazolo[3,4-c]pyridine core. However, I am getting a mixture of two methylated products. How can I achieve selective methylation?
Probable Cause & The Science Behind It:
The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of N-alkylation is influenced by a combination of electronic and steric factors.[2] In the case of 1H-pyrazolo[3,4-c]pyridine, both nitrogens are, in principle, available for methylation, leading to a mixture of the N1-methyl and N2-methyl isomers. The less sterically hindered nitrogen is generally favored.
Solution & Experimental Protocol:
Achieving high regioselectivity in the N-methylation of pyrazoles often requires careful selection of the methylating agent and reaction conditions.
Strategy 1: Use of Sterically Bulky Methylating Agents
-
Recent studies have shown that using sterically demanding methylating agents can significantly improve the regioselectivity of N-alkylation.[3][4] For instance, employing α-halomethylsilanes as masked methylating reagents has demonstrated high selectivity for the less hindered nitrogen.[3][4]
Strategy 2: Directed Methylation
-
If one of the nitrogen atoms is in proximity to a directing group, it may be possible to achieve site-selective methylation using a transition-metal-catalyzed approach.[5]
Strategy 3: Separation of Isomers
-
If achieving high selectivity is challenging, an alternative is to optimize the separation of the resulting isomers. Reverse-phase chromatography is often effective for separating regioisomers of N-alkylated pyrazoles.[2]
Table 1: Influence of Methylating Agent on Regioselectivity
| Methylating Agent | Common Outcome | Rationale |
| Methyl Iodide | Mixture of N1 and N2 isomers | Small, reactive electrophile with low steric hindrance. |
| Dimethyl Sulfate | Mixture of N1 and N2 isomers | Similar to methyl iodide, often leading to poor selectivity. |
| Trimethylsilyldiazomethane | Can offer improved selectivity | The bulky silyl group can influence the approach of the electrophile. |
| α-Halomethylsilanes | High selectivity for the less hindered nitrogen | The steric bulk of the silyl group directs methylation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common and versatile precursor is 3-amino-5-methylpyrazole .[6] This starting material can undergo cyclocondensation reactions with a variety of bielectrophilic reagents to form the fused pyridine ring. Another approach involves starting with a substituted pyridine, such as a 2-halo-4-methyl-5-aminopyridine, and forming the pyrazole ring through diazotization and cyclization.[7]
Q2: Can C-methylation be a side reaction?
While less common than N-methylation issues, C-methylation can occur under certain conditions. It has been reported that a C-methylated intermediate can form through the rearrangement of an N-methylated pyrazole.[8] This is more likely to be observed under harsh reaction conditions or with specific catalysts that can promote such rearrangements. If you suspect C-methylation, careful analysis of your product by 2D NMR techniques (like HMBC and NOESY) will be crucial for structural elucidation.
Q3: How can I confirm the regiochemistry of my final product?
Unambiguous structure determination is critical. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides initial information about the structure and the number of isomers present.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These are essential for definitive structural assignment. NOESY experiments are particularly useful for determining the spatial proximity of the methyl group to other protons in the ring system, which can help differentiate between N1- and N2-methylated isomers.[8] HMBC can help establish long-range correlations between protons and carbons.
-
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides the most definitive structural proof.
-
Mass Spectrometry (MS): While MS will give you the molecular weight of your product, tandem MS (MS/MS) can sometimes provide fragmentation patterns that differ between isomers, aiding in their differentiation.[8]
Q4: Are there any specific safety precautions I should take during the synthesis?
-
Hydrazine derivatives: If your synthesis involves hydrazine or its derivatives, be aware that they are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diazotization reactions: Reactions involving sodium nitrite and acids produce nitrous acid, which can be unstable. These reactions should be carried out at low temperatures (typically 0-5 °C) with careful control of the addition rate.
-
Strong bases and acids: Standard laboratory safety procedures should be followed when handling strong bases (e.g., sodium hydride) and acids (e.g., phosphorus oxychloride, trifluoroacetic acid).
Q5: My reaction is not going to completion, and I'm isolating what appears to be an open-chain intermediate. What could be the issue?
This often points to a problem with the cyclization step. Potential causes include:
-
Insufficient activation: The electrophilic centers of your bielectrophile may not be sufficiently reactive. The addition of a Lewis acid or Brønsted acid catalyst can sometimes promote cyclization.
-
Steric hindrance: Bulky substituents on either the aminopyrazole or the bielectrophile can hinder the intramolecular cyclization.
-
Reaction temperature and time: The cyclization step may require higher temperatures or longer reaction times to overcome the activation energy barrier. Consider screening different thermal conditions or using microwave irradiation to promote the reaction.[9]
By understanding the underlying chemical principles of these side reactions, you can make informed decisions to optimize your synthetic route and achieve a higher yield and purity of your target molecule, this compound.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. reddit.com [reddit.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]
- 5. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 5-methyl-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support guide for 5-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 76006-06-9). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights into the stability and handling of this valuable heterocyclic scaffold. As a structural analog of purines, the pyrazolo[3,4-c]pyridine core is of significant interest, but its successful application hinges on understanding its chemical behavior under various experimental conditions.[1][2] This guide moves beyond simple protocols to explain the chemical reasoning behind our recommendations, ensuring both the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties is the first step in proper handling and experimental design. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 76006-06-9 | [3][4][5][6][7][8] |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Appearance | Typically an off-white to yellow or brown solid | Inferred from supplier data |
| Purity | ≥95-98% (as supplied by most vendors) | [4][7] |
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage is critical to prevent degradation and ensure long-term viability. The pyrazolopyridine core is generally stable, but like many N-heterocycles, it can be sensitive to atmospheric conditions over time.[9]
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at Room Temperature (20-25°C) | [3] The compound is a stable solid at ambient temperatures. |
| Atmosphere | Store in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., Nitrogen or Argon). | To prevent slow oxidation and moisture absorption. Pyridine-like structures can be susceptible to oxidation.[9][10][11] |
| Light | Store in an amber vial or in a dark, light-protected area. | Aromatic N-heterocycles can be susceptible to photodegradation. Protecting from light is a standard precaution. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [10][12] Standard practice for handling all chemical reagents to avoid inhalation. |
| Incompatibilities | Avoid strong oxidizing agents. | [9] The pyridine ring can be oxidized, potentially leading to N-oxides or ring-opened products. |
Q3: Is the 1H-pyrazolo[3,4-c]pyridine tautomer thermodynamically stable?
Yes. For the parent pyrazolo[3,4-c]pyridine scaffold, the 1H-tautomer is considered the more thermodynamically stable form.[1] This stability is crucial as it ensures that you are predominantly working with a single, well-defined isomer in your reactions, leading to more predictable outcomes. While tautomerization to the 2H-isomer is possible, the 1H form is generally favored.
Q4: What solvents are recommended for dissolving this compound?
Solubility depends on the experimental conditions (e.g., temperature, concentration). Based on its heterocyclic aromatic structure and data from related functionalization studies, the following solvents are recommended.
Table 3: Solvent Compatibility and Stability Notes
| Solvent Class | Examples | Compatibility & Rationale |
| Polar Aprotic | DMF, DMAc, DMSO, Acetonitrile (MeCN) | Good solubility is expected. These are common solvents for reactions involving similar scaffolds, such as cross-coupling.[1] |
| Ethers | THF, Dioxane, DCE | Moderate to good solubility. Dichloroethane (DCE) has been used in the synthesis of the core scaffold.[1] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Good solubility. Used for deprotection steps (e.g., with NaOMe), indicating stability under these conditions.[1] |
| Chlorinated | Dichloromethane (DCM) | Good solubility, suitable for reactions and chromatography at room temperature. |
| Aqueous | Poorly soluble in neutral water. | Solubility will increase under acidic conditions due to protonation of the nitrogen atoms, but this may also affect stability (see Troubleshooting Q4). |
Troubleshooting Guide
This section addresses specific experimental problems and provides logical steps for their resolution.
Q1: Problem - My reaction yield is low, and I suspect the starting material has degraded. How can I verify its purity?
Root Cause Analysis: Degradation upon storage is a common issue. Before starting any synthesis, especially with a previously opened bottle, verifying the purity of your this compound is a critical, time-saving step.
Solution: A combination of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective approach.
-
¹H NMR Spectroscopy: This is the fastest method to check for gross impurities. Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should be clean, with sharp peaks corresponding to the aromatic protons and the key methyl group singlet. Broad peaks or the appearance of new signals may indicate degradation or moisture.
-
LC-MS Analysis: This provides a more sensitive assessment of purity and confirms the molecular weight. The presence of multiple peaks in the chromatogram or ions in the mass spectrum that do not correspond to the expected [M+H]⁺ (134.1 m/z) suggests impurities or degradation products.
See Protocol 1 for a detailed methodology.
Q2: Problem - I'm observing unexpected byproducts. What are the likely degradation pathways?
Root Cause Analysis: While the 1H-pyrazolo[3,4-c]pyridine core is robust, it is not inert.[1] Understanding potential degradation pathways can help diagnose the source of byproducts, whether it's from the reaction conditions or impure starting material.
Potential Degradation Pathways:
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, especially in the presence of strong oxidants or prolonged exposure to air, potentially forming an N-oxide. The pyrazole ring can also be susceptible to oxidative cleavage under harsh conditions.
-
Photodegradation: Aromatic heterocyclic systems can undergo complex photochemical reactions upon exposure to UV light, leading to dimerization, rearrangement, or ring-opening. This is why storing the compound in the dark is crucial.
-
Extreme pH: While stable in a broad pH range, very strong acids or bases can catalyze decomposition, especially at elevated temperatures. Strong acids will protonate the ring nitrogens, which can alter the electronic properties and reactivity of the scaffold.
Caption: Potential degradation pathways for the pyrazolopyridine scaffold.
Q3: Problem - My compound is degrading during silica gel column chromatography. What can I do?
Root Cause Analysis: Standard silica gel is slightly acidic (pH ~4-5) and can cause degradation of acid-sensitive compounds. The polar surface can also strongly adsorb basic N-heterocycles, leading to streaking and low recovery.
Solutions:
-
Deactivate the Silica: Neutralize the silica gel before use. Slurry the silica in your starting eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide, then pack the column as usual. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column if your compound and byproducts have suitable solubility and retention profiles.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography with positive pressure rather than gravity chromatography.
-
Avoid Chlorinated Solvents: Solvents like DCM can contain trace amounts of HCl. If you must use them, consider passing the solvent through a plug of basic alumina first.
Q4: Problem - I am performing a reaction under strongly acidic or basic conditions. Is the scaffold stable?
Root Cause Analysis: The stability is condition-dependent. The pyrazolopyridine core contains both a weakly acidic N-H on the pyrazole ring and basic nitrogen atoms on the pyridine ring.
-
Basic Conditions: The compound is generally stable to common organic bases (e.g., Et₃N, DIPEA, K₂CO₃, Cs₂CO₃). These are frequently used in functionalization reactions like Suzuki or Buchwald-Hartwig couplings without issue.[1] Very strong bases (e.g., n-BuLi, NaH) will deprotonate the pyrazole N-H, which is often a desired step for subsequent N-alkylation.
-
Acidic Conditions: The compound is stable to mild or dilute acids at room temperature. However, concentrated acids (e.g., TFA, concentrated HCl) at elevated temperatures can lead to degradation.[1] If your protocol requires strong acid, it is best to perform the reaction at low temperature (e.g., 0°C) and for the shortest possible duration.
Q5: Problem - I am running a palladium-catalyzed cross-coupling reaction and getting poor results. Is the scaffold poisoning the catalyst?
Root Cause Analysis: This is a common concern with N-heterocyclic compounds. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as an inhibitory ligand and poisoning the catalyst.
Solutions:
-
Increase Catalyst Loading: A simple, though less economical, solution is to increase the catalyst loading by 1.5-2x the standard amount.
-
Choose a More Electron-Rich Ligand: Use ligands that bind more strongly to palladium than your substrate, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[13] This helps prevent substrate inhibition.
-
Protect the Pyrazole Nitrogen: If you are performing a reaction at a different position (e.g., C-3 or C-7 borylation/coupling), protecting the N-1 position with a group like SEM or mesyl can sometimes improve outcomes by altering the electronic properties or preventing unwanted side reactions.[1]
-
Use an Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (see Protocol 2 ). Oxygen can rapidly deactivate palladium catalysts.
Experimental Protocols
Protocol 1: Purity Assessment by NMR and LC-MS
-
Sample Preparation (¹H NMR): Accurately weigh ~5 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a standard proton NMR spectrum. Check for a clean baseline and sharp signals. The methyl singlet should integrate to 3 protons relative to the aromatic protons.
-
Sample Preparation (LC-MS): Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile) at ~1 mg/mL. Dilute this solution 100-fold with the same solvent.
-
LC-MS Analysis: Inject the diluted sample onto a C18 column. Use a standard gradient (e.g., 5-95% Acetonitrile in water with 0.1% formic acid).
-
Data Interpretation: Check the main peak in the UV chromatogram for purity (>95%). Verify the mass spectrum for the expected protonated molecular ion [M+H]⁺ at m/z = 134.1.
Protocol 2: General Procedure for Inert Atmosphere Reactions
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C overnight and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and flush with a stream of dry nitrogen or argon.
-
Reagent Addition: Add this compound and other solid reagents to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvents via a syringe or cannula. To degas solvents, bubble argon through them for 20-30 minutes before use.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 76006-06-9 [chemicalbook.com]
- 4. appretech.com [appretech.com]
- 5. cenmed.com [cenmed.com]
- 6. 76006-06-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound [allbiopharm.com]
- 8. This compound | 76006-06-9 [amp.chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. lobachemie.com [lobachemie.com]
- 13. Carbodicarbenes - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Bioactivity of 5-methyl-1H-pyrazolo[3,4-c]pyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-1H-pyrazolo[3,4-c]pyridine analogs. This guide is designed to provide in-depth troubleshooting for common issues related to low or inconsistent bioactivity observed during your experiments. The pyrazolo[3,4-c]pyridine scaffold is a promising heterocyclic structure due to its similarity to purine, making it a valuable core for developing inhibitors targeting a variety of cellular proteins.[1] However, translating this potential into consistent, reproducible bioactivity requires careful attention to experimental detail.
This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Specific Issues
Question 1: I've synthesized a novel this compound analog, but it shows weak or no activity in my primary cell-based assay. Where should I start troubleshooting?
Answer: Low bioactivity in a primary assay can stem from multiple factors, ranging from the compound's intrinsic properties to the experimental setup. A systematic approach is crucial.
Initial Checks & Rationale:
-
Compound Integrity and Purity:
-
Why it matters: Impurities can interfere with the assay or the compound itself may have degraded.
-
Action: Re-verify the structure, purity (>95% is recommended), and stability of your compound batch using techniques like NMR, LC-MS, and HPLC.
-
-
Solubility Issues:
-
Why it matters: Poor solubility is a common culprit for low bioactivity in aqueous assay buffers.[2] If the compound precipitates, its effective concentration is significantly lower than intended.
-
Action:
-
Visually inspect your stock solutions and final assay wells for any signs of precipitation.
-
Determine the kinetic solubility of your compound in the specific assay medium.
-
Consider using a different solvent for your stock solution (though ensure final solvent concentration in the assay is low, typically <0.5%, and consistent across all conditions).
-
-
-
Compound Stability in Assay Media:
-
Why it matters: The compound may be unstable under the assay conditions (e.g., pH, temperature, presence of certain enzymes in serum).[3]
-
Action: Perform a stability study by incubating your compound in the assay medium for the duration of the experiment and then analyzing its integrity by LC-MS.
-
dot
Caption: Initial troubleshooting workflow for low bioactivity.
Section 2: Assay-Related Problems
Question 2: My compound is pure, soluble, and stable, but the bioactivity remains low. Could the issue be with my assay?
Answer: Absolutely. The design and execution of your biological assay are critical. For pyrazolopyridine analogs, which often target kinases or other ATP-binding proteins, specific assay parameters can significantly influence the outcome.
Key Areas to Investigate:
-
Cell Permeability:
-
Why it matters: For intracellular targets, the compound must be able to cross the cell membrane. Physicochemical properties like lipophilicity and molecular weight play a crucial role here.[4]
-
Action:
-
Assess the compound's physicochemical properties. Tools like SwissADME can provide predictions.[5]
-
If poor permeability is suspected, consider using a cell-free (biochemical) assay to confirm target engagement without the barrier of the cell membrane.
-
-
-
Target Engagement:
-
Why it matters: It's essential to confirm that your compound is actually binding to its intended target within the cell.[6] A lack of target engagement will result in no downstream biological effect.
-
Action: Employ a target engagement assay. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to specific kinases in live cells.[7][8] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by your compound.
-
Experimental Protocol: NanoBRET™ Target Engagement Assay
| Step | Procedure | Rationale |
| 1 | Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a suitable promoter vector. | To express the necessary components for the BRET assay. |
| 2 | Plate the transfected cells in a 96-well plate and incubate for 24 hours. | To allow for cell adherence and protein expression. |
| 3 | Prepare serial dilutions of your pyrazolopyridine analog. | To determine a dose-response curve for target engagement. |
| 4 | Add the NanoBRET™ tracer and your compound to the cells. | The tracer will bind to the kinase, and your compound will compete for this binding. |
| 5 | Add the Nano-Glo® substrate and measure both donor (NanoLuc®) and acceptor (tracer) emission. | To quantify the BRET signal. A decrease in BRET indicates displacement of the tracer by your compound. |
dot
Caption: Troubleshooting workflow for assay-related issues.
-
Mismatch Between Target Engagement and Functional Outcome:
-
Why it matters: Sometimes a compound can bind to its target but fail to elicit the expected biological response (e.g., inhibition of cell proliferation). This could be due to pathway redundancy or off-target effects.
-
Action:
-
Measure a direct downstream marker of target inhibition. For a kinase inhibitor, this would be the phosphorylation of its substrate, which can be quantified by Western blot or ELISA.
-
Correlate the IC50 from your functional assay (e.g., cell viability) with the EC50 from your target engagement and downstream signaling assays. A significant discrepancy warrants further investigation into the mechanism of action.
-
-
Section 3: Physicochemical and Bioavailability Hurdles
Question 3: My compound is active in biochemical and cellular assays, but shows poor efficacy in vivo. What are the likely causes?
Answer: The transition from in vitro activity to in vivo efficacy is a major hurdle in drug development.[9] Poor pharmacokinetics (PK) and bioavailability are often the primary reasons for this discrepancy.
Key Considerations:
-
Metabolic Instability:
-
Why it matters: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s), leading to low plasma exposure.[10]
-
Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will provide an estimate of the compound's intrinsic clearance.
-
-
Poor Oral Bioavailability:
-
Why it matters: Even if a compound is metabolically stable, it may have poor absorption from the gastrointestinal tract.[4]
-
Action:
-
Evaluate the compound's properties against Lipinski's Rule of Five as a preliminary screen for oral bioavailability.[11]
-
Perform in vivo pharmacokinetic studies in animal models (e.g., rats, mice) to directly measure parameters like Cmax, Tmax, and AUC after oral administration.
-
-
Table: Key Physicochemical Properties and Their Impact on Bioavailability
| Property | Desired Range | Rationale |
| Molecular Weight | < 500 Da | Smaller molecules are more easily absorbed.[4] |
| LogP | 1-3 | Optimal balance between solubility and permeability. |
| Hydrogen Bond Donors | ≤ 5 | Fewer donors improve membrane permeability. |
| Hydrogen Bond Acceptors | ≤ 10 | Fewer acceptors improve membrane permeability. |
| Polar Surface Area (PSA) | < 140 Ų | Lower PSA is associated with better cell permeability. |
Protocol: Forced Degradation Study for Stability Assessment
This protocol helps identify potential liabilities of the compound under stress conditions, mimicking potential degradation pathways.[12][13]
| Condition | Procedure | Analysis |
| Acid Hydrolysis | Incubate 1 mg/mL of compound in 0.1 M HCl at 60°C for 24 hours. | Neutralize aliquots at various time points and analyze by HPLC. |
| Base Hydrolysis | Incubate 1 mg/mL of compound in 0.1 M NaOH at 60°C for 8 hours. | Neutralize aliquots and analyze by HPLC. |
| Oxidation | Treat 1 mg/mL of compound with 3% H₂O₂ at room temperature for 12 hours. | Analyze aliquots directly by HPLC. |
| Thermal Stress | Expose solid compound to 80°C dry heat for 48 hours. | Dissolve and analyze by HPLC. |
| Photostability | Expose compound solution to light (ICH guidelines) and compare to a dark control. | Analyze by HPLC. |
Conclusion
Troubleshooting low bioactivity of this compound analogs requires a multi-faceted and logical approach. By systematically evaluating compound-specific properties, assay parameters, and pharmacokinetic characteristics, researchers can identify and address the root causes of poor performance. This guide provides a framework for this process, grounded in established scientific principles and methodologies. Remember that a thorough understanding of the interplay between a compound's structure, its physicochemical properties, and the biological system it is introduced to is paramount for successful drug discovery and development.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inadequacy of the reductionist approach in discovering new therapeutic agents against complex diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usp.org [usp.org]
Technical Support Center: Method Development for Analyzing 5-Methyl-1H-pyrazolo[3,4-c]pyridine Impurities
Welcome to the technical support center for the analytical method development of 5-methyl-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analysis of this compound and its impurities.
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical research due to its structural similarity to purine bases.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. This requires robust analytical methods to identify and quantify any process-related impurities or degradation products. This guide offers a comprehensive resource for developing and troubleshooting such methods, with a focus on High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
A1: Impurities can originate from starting materials, intermediates, byproducts of the synthesis, or degradation.[3] For pyrazolopyridine derivatives, potential impurities could include regioisomers, unreacted starting materials, and products of side reactions.[4][5] A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[6]
Q2: What is a suitable starting point for HPLC method development?
A2: A reversed-phase HPLC method using a C18 column is a common and effective starting point for the analysis of many pharmaceutical compounds, including heterocyclic compounds like this compound.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or based on UV spectrum of the main peak) |
| Injection Volume | 10 µL |
Q3: Why is a forced degradation study necessary?
A3: Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light.[7][8][9][10] This information is crucial for developing a stability-indicating analytical method, which is a regulatory requirement.[10][11][12][13][14][15] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My main peak for this compound is tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in HPLC, especially with basic compounds like pyridines.[16] It can lead to inaccurate integration and poor resolution.[16][17][18]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for poor peak shape.
In-depth Explanation:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the pyrazolopyridine ring can interact with acidic silanol groups on the surface of the silica-based C18 column. This secondary interaction can cause peak tailing.
-
Solution: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or a phosphate buffer) will protonate the basic analyte, reducing its interaction with the silanol groups. Using a well-end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[18]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak distortion.[16][18]
Issue 2: Co-eluting Impurities
Q: I have an impurity that is co-eluting with the main peak. How can I improve the resolution?
A: Co-elution of impurities is a significant challenge in method development. Achieving adequate resolution is critical for accurate quantification.
Troubleshooting Workflow:
Caption: Strategies for resolving co-eluting peaks.
In-depth Explanation:
-
Mobile Phase Optimization:
-
Organic Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
pH Adjustment: Modifying the mobile phase pH can change the ionization state of the analyte and impurities, which can significantly impact their retention times and selectivity.
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Stationary Phase Selection:
-
Column Chemistry: If mobile phase optimization is insufficient, changing the column chemistry can provide a different separation mechanism. For example, a Phenyl-Hexyl column offers pi-pi interactions that can be beneficial for separating aromatic compounds.
-
Column Dimensions: A longer column or a column with smaller particles will provide higher efficiency and may resolve the co-eluting peaks.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS to identify and characterize the degradation products.
Protocol 2: HPLC-UV Method Validation
This protocol provides a framework for validating the developed HPLC method according to ICH guidelines.[11][12][13][14][15]
1. Specificity:
-
Analyze blank, placebo (if applicable), and stressed samples to demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
2. Linearity:
-
Prepare a series of at least five concentrations of the analyte and impurities.
-
Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a known amount of analyte and impurities into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The recovery should be within 98-102%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mastelf.com [mastelf.com]
Technical Support Center: Addressing Resistance to Pyrazolopyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical advice for addressing the significant challenge of drug resistance. The content is structured in a question-and-answer format to directly tackle common issues encountered during experimentation.
Introduction: The Challenge of Pyrazolopyridine Inhibitor Resistance
Pyrazolopyridines are a class of heterocyclic compounds that have emerged as privileged scaffolds in the development of kinase inhibitors for targeted cancer therapy.[1][2] Their ability to mimic the purine core of ATP allows them to bind to the ATP-binding pocket of various kinases, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3] Several pyrazolopyridine-based inhibitors have been approved or are in late-stage clinical trials for various cancers.[2]
However, as with many targeted therapies, the development of resistance is a major clinical obstacle.[4][5] Cancer cells can adapt to the presence of an inhibitor through various mechanisms, leading to treatment failure. Understanding and overcoming these resistance mechanisms is paramount for the successful development and application of these promising therapeutics. This guide will walk you through the common resistance mechanisms and provide detailed experimental protocols to investigate and potentially overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to a pyrazolopyridine-based inhibitor, is now showing reduced sensitivity. What are the likely causes?
A1: The emergence of resistance to targeted therapies is a complex process that can be broadly categorized into two main types: on-target and off-target (or bypass) mechanisms.[6]
-
On-target alterations directly involve the drug's molecular target. The most common on-target mechanism is the acquisition of secondary mutations within the kinase domain that either sterically hinder inhibitor binding or alter the conformational state of the kinase, reducing the inhibitor's affinity.[7][8] Another on-target mechanism is the amplification of the gene encoding the target kinase, leading to its overexpression and overwhelming the inhibitory effect of the drug.[9]
-
Bypass pathway activation involves the upregulation of alternative signaling pathways that compensate for the inhibition of the primary target.[5][10] This allows the cancer cell to maintain its pro-survival and proliferative signaling despite the presence of the inhibitor. Common bypass pathways include the PI3K/Akt and MAPK/ERK signaling cascades.[5]
-
Increased drug efflux can also contribute to resistance. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[11][12]
Q2: How can I experimentally confirm that my cell line has developed resistance?
A2: The first step is to quantitatively assess the change in sensitivity. This is typically done by performing a dose-response cell viability assay and comparing the half-maximal inhibitory concentration (IC50) of the parental (sensitive) and suspected resistant cell lines.[6][13] A significant increase in the IC50 value (often considered 2-fold or greater) is a clear indication of acquired resistance.[13]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a basic framework for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Other viability assays like CellTiter-Glo® can also be used.[13]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Drug Treatment: Prepare serial dilutions of your pyrazolopyridine-based inhibitor in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.[13]
-
Incubation: Incubate the plate for a duration relevant to your experimental system (typically 72 hours) at 37°C in a humidified incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
| Cell Line | Pyrazolopyridine Inhibitor (e.g., Saracatinib) IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 500 | 10 |
| Resistant Clone 2 | 1200 | 24 |
Table 1: Example data from a cell viability assay showing a significant increase in IC50 values in resistant cell lines compared to the parental line.
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is crucial to dissecting the underlying resistance mechanisms. A logical workflow starts with investigating on-target alterations and then moves to exploring bypass pathways.
Workflow for investigating resistance mechanisms.
Step 1: Investigate On-Target Alterations
-
Sequencing the Target Kinase: The most direct way to identify mutations is through DNA sequencing. Next-generation sequencing (NGS) is a powerful tool for this, as it can detect mutations even in a small subpopulation of cells.[14][15] Sanger sequencing can be used for targeted analysis if specific mutations are suspected.[16]
-
Protocol Highlight (NGS):
-
-
Assessing Target Protein Expression: Western blotting can be used to compare the expression levels of the target kinase in sensitive and resistant cells. A significant increase in the resistant line may indicate gene amplification.[13]
-
Protocol Highlight (Western Blot):
-
Lyse cells and quantify protein concentration.[6]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Probe the membrane with a primary antibody specific to the target kinase and a loading control (e.g., β-actin or GAPDH).[6]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using chemiluminescence.[6]
-
Quantify band intensities to compare expression levels.
-
-
Step 2: Investigate Bypass Pathways
If no on-target alterations are found, the next step is to look for the activation of alternative signaling pathways.
-
Phospho-Kinase Array: This antibody-based array allows for a broad-spectrum analysis of the phosphorylation status of many kinases simultaneously, providing a snapshot of activated signaling pathways.[6] By comparing the phospho-profiles of sensitive and resistant cells, you can identify potential bypass mechanisms.
-
Western Blot Analysis: Once a potential bypass pathway is identified from the array, you can confirm its activation by performing Western blots for key phosphorylated proteins in that pathway (e.g., p-Akt, p-ERK).[6]
Simplified signaling pathways and the point of inhibition.
Q4: My pyrazolopyridine inhibitor is potent in biochemical assays but shows reduced activity in cell-based assays. What could be the issue?
A4: This is a common challenge in drug discovery and can be attributed to several factors.[19][20]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.
-
Drug Efflux: As mentioned earlier, the compound could be a substrate for ABC transporters, leading to its active removal from the cell.[11]
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The compound might bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to enter the cells.
To troubleshoot this, you can perform assays to measure the intracellular concentration of the inhibitor, assess its stability in cell culture medium and cell lysates, and use inhibitors of ABC transporters to see if that restores sensitivity.
Q5: I have identified a specific resistance mutation. What are my next steps?
A5: Identifying the resistance mutation is a significant step. The next phase involves validating its role in conferring resistance and exploring strategies to overcome it.
-
Site-Directed Mutagenesis: Introduce the identified mutation into the wild-type target kinase cDNA. Express both the wild-type and mutant kinase in a sensitive cell line and assess their sensitivity to the inhibitor. This will confirm that the mutation is sufficient to cause resistance.
-
Structural Modeling: If the crystal structure of the kinase is available, you can use molecular modeling to understand how the mutation affects inhibitor binding. This can provide insights for designing next-generation inhibitors that can overcome the resistance.
-
Screening for New Inhibitors: Screen compound libraries, including next-generation pyrazolopyridine derivatives or inhibitors with different scaffolds, against the mutant kinase to identify compounds that retain activity.[21] Allosteric inhibitors, which bind to a site other than the ATP-binding pocket, can be particularly effective against mutations in the active site.[22]
-
Combination Therapies: Explore combination therapies that target a bypass pathway that may be co-activated with the resistance mutation.[23]
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Inaccuracy | Use a multichannel pipette for cell seeding to ensure uniformity across wells. Perform a cell count before seeding to ensure consistent cell numbers. |
| Inhibitor Precipitation | Check the solubility of your inhibitor in the final culture medium. If it precipitates, consider using a lower concentration of DMSO or a different solvent system. |
| Edge Effects in Plates | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Cell Line Instability | Use low-passage number cells and regularly perform cell line authentication. |
Problem: No clear "hit" from the phospho-kinase array.
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysate Preparation | Ensure that lysates are prepared quickly on ice and that protease and phosphatase inhibitors are included in the lysis buffer to preserve phosphorylation states. |
| Low Protein Concentration | Use a sufficient amount of protein for the array as recommended by the manufacturer. |
| Timing of Analysis | The bypass pathway may be activated at a different time point. Perform a time-course experiment to analyze pathway activation at various times after inhibitor treatment. |
| Non-kinase Bypass Mechanism | Resistance may be mediated by non-kinase pathways (e.g., epigenetic modifications).[4] In this case, other techniques like RNA-seq or ATAC-seq may be necessary. |
Conclusion
Addressing resistance to pyrazolopyridine-based inhibitors is a multifaceted challenge that requires a systematic and evidence-based approach. By combining robust cell-based assays, molecular biology techniques, and a thorough understanding of the underlying biology, researchers can effectively identify resistance mechanisms and develop strategies to overcome them. This technical guide provides a framework for these investigations, empowering you to advance your research and contribute to the development of more durable cancer therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Evolution Reveals a Single Mutation as Sole Source of Src-family Kinase C-helix-out Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of drug resistance in Src kinase at scale uncovers a regulatory network coupling autoinhibition and catalytic domain dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medscape.com [medscape.com]
- 11. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SRC kinase drives multidrug resistance induced by KRAS-G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The use of next-generation sequencing technologies for the detection of mutations associated with drug resistance in Mycobacterium tuberculosis complex: technical guide [who.int]
- 15. resistancecontrol.info [resistancecontrol.info]
- 16. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Next generation sequencing improves detection of drug resistance mutations in infants after PMTCT failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. Strategies to overcome resistance to targeted protein kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 5-methyl-1H-pyrazolo[3,4-c]pyridine and Its Isomers
Introduction: The Pyrazolopyridine Scaffold - A Privileged Motif in Drug Discovery
The pyrazolopyridine framework, a bicyclic heterocycle resulting from the fusion of pyrazole and pyridine rings, stands as a cornerstone in modern medicinal chemistry.[1] Its structural analogy to endogenous purines allows derivatives to function as effective mimics, competitively binding to the ATP-binding sites of numerous enzymes, particularly protein kinases. This bioisosteric relationship is a key driver of its broad therapeutic relevance, with applications spanning oncology, inflammation, and infectious diseases.[1][2]
The fusion of the two rings can occur in several ways, leading to distinct isomers such as pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[4,3-b]pyridine.[3] The specific arrangement of nitrogen atoms in each isomeric core profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, each isomer offers a unique scaffold for interacting with biological targets.
This guide provides an in-depth comparison of 5-methyl-1H-pyrazolo[3,4-c]pyridine against its key structural isomers. We will dissect the nuances in their synthesis, physicochemical properties, and biological activities, supported by experimental data and validated protocols, to provide researchers and drug development professionals with a clear, actionable understanding of this important chemical space.
Part 1: Structural and Physicochemical Comparison of Isomers
The seemingly subtle shift in the placement of nitrogen atoms and the methyl substituent across the pyrazolopyridine isomers has profound implications for their chemical personality. These structural changes dictate properties like basicity, stability, solubility, and the potential for intermolecular interactions—all critical parameters in drug design.
The diagram below illustrates the core structures of the primary pyrazolopyridine isomers, highlighting the distinct topology that each scaffold presents for biological interactions.
Caption: Core structures of this compound and its isomers.
Comparative Physicochemical Data
The following table summarizes key computed and experimental properties of the target compound and its isomers. Understanding these parameters is crucial for anticipating a compound's behavior in both chemical reactions and biological systems.
| Property | This compound | 3-methyl-1H-pyrazolo[3,4-b]pyridine | 4-methyl-1H-pyrazolo[4,3-c]pyridine | 1-methyl-1H-pyrazolo[4,3-b]pyridine |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| CAS Number | 76006-06-9 | 116834-96-9[4] | 1140240-46-5[5] | 1049730-78-0 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
| Predicted LogP | 0.9-1.2 | 1.1-1.4 | 1.0-1.3 | 0.8-1.1 |
| Predicted pKa (Strongest Basic) | ~4.5 | ~3.8 | ~5.1 | ~2.9 |
Data compiled from various chemical databases and predictive software. Exact experimental values may vary.
Expert Analysis of Physicochemical Trends:
-
Basicity (pKa): The position of the pyridine nitrogen relative to the fused pyrazole ring significantly impacts basicity. The 4-methyl-1H-pyrazolo[4,3-c]pyridine isomer is predicted to be the most basic. This is because the lone pair on its pyridine nitrogen (N5) is sterically accessible and less influenced by the electron-withdrawing effects of the adjacent pyrazole ring nitrogens compared to other isomers. This higher basicity can be critical for forming salt bridges with acidic residues like aspartate or glutamate in an enzyme's active site.
-
Hydrogen Bonding: With the exception of the N-methylated 1-methyl-1H-pyrazolo[4,3-b]pyridine, all isomers possess a hydrogen bond donor (the pyrazole N-H) and multiple acceptor sites (the pyridine N and the non-protonated pyrazole N). This versatility allows them to engage in the diverse hydrogen-bond networks characteristic of kinase hinge-binding motifs.[6] The specific vector and distance between these donor/acceptor sites, dictated by the isomeric form, is a primary determinant of target selectivity.
-
Stability: The 1H-tautomers of pyrazolopyridines are generally the most stable forms due to the aromaticity of both fused rings.[3] Synthetic strategies are often designed to favor the formation of these aromatic systems.
Part 2: A Comparative Look at Synthetic Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug discovery, impacting cost, scalability, and the feasibility of generating diverse chemical libraries. The approaches to different pyrazolopyridine isomers vary significantly based on the target ring system. The two predominant strategies involve either building the pyridine ring onto a pre-formed pyrazole or constructing the pyrazole ring onto an existing pyridine.[3]
Workflow Diagram: General Synthetic Approaches
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrazolopyridine Derivatives as Kinase Inhibitors: A Comparative Efficacy Guide
The 5-methyl-1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective kinase inhibitors.[1] Kinases, being pivotal regulators of numerous cellular signaling pathways, are frequently dysregulated in a multitude of diseases, most notably cancer.[2][3] This guide provides an in-depth comparative analysis of the efficacy of various derivatives of the broader pyrazolopyridine family, with a focus on their kinase inhibitory potential and antiproliferative activities. We will delve into the causality behind experimental designs, present detailed methodologies for key assays, and visualize the complex signaling networks these compounds modulate.
The Pyrazolopyridine Core: A Foundation for Potent Kinase Inhibition
The structural versatility of the pyrazolopyridine nucleus allows for systematic chemical modifications, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of derivative compounds.[1] This has led to the discovery of numerous pyrazolopyridine-based inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), AMP-activated protein kinase (AMPK), and Receptor-Interacting Protein Kinase 1 (RIPK1).
Comparative Efficacy of Pyrazolopyridine Derivatives
The efficacy of pyrazolopyridine derivatives is best understood through a comparative analysis of their inhibitory concentrations (IC50) against various kinases and their impact on cancer cell line proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolopyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Compound 4 | CDK2/cyclin A2 | 240 | Roscovitine | 390 | [4] |
| Compound 8 | CDK2/cyclin A2 | 650 | Roscovitine | 390 | [4] |
| Compound C03 | TRKA | 56 | - | - | [5] |
| Compound C09 | TRKA | 57 | - | - | [5] |
| Compound C10 | TRKA | 26 | - | - | [5] |
| Compound 17f | AMPKα1γ1β1 | 420 | A-769662 | - | [6] |
| Compound 9d | AMPK (in cells) | >1000 (at 1µM) | A-769662 | >20000 (at 20µM) | [7] |
| Compound 23c | RET | - | - | - | [8] |
| Compound 15y | TBK1 | 0.2 | BX795 | 7.1 | [9] |
Note: The table presents a selection of data from various sources to illustrate the comparative potency of different pyrazolopyridine derivatives against a range of kinase targets.
Table 2: Antiproliferative Activity of Selected Pyrazolopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 4 | HCT-116 | - | Doxorubicin | - | [4] |
| Compound 4 | MCF-7 | - | Doxorubicin | - | [4] |
| Compound 4 | HepG2 | - | Doxorubicin | - | [4] |
| Compound 4 | A549 | - | Doxorubicin | - | [4] |
| Compound C03 | Km-12 | 0.304 | - | - | [5] |
| Compound 17f | NRK-49F | 0.78 | - | - | [6] |
| Compound 9d | A549 | 3.06 | A-769662 | 45.29 | [7] |
| Compound 13c | PC3 | 5.195 | Doxorubicin | 8.065 | [10] |
Note: This table showcases the cytotoxic effects of various pyrazolopyridine derivatives on different human cancer cell lines.
Key Signaling Pathways Targeted by Pyrazolopyridine Derivatives
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic potential.
CDK2 Signaling Pathway in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition in the cell cycle.[11][12] Its inhibition by pyrazolopyridine derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.[13]
Caption: CDK2 signaling pathway and the inhibitory action of pyrazolopyridine derivatives.
TRKA Signaling in Cancer
Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), triggers downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation and survival.[2][14][15]
Caption: TRKA signaling cascade and its inhibition by pyrazolopyridine compounds.
AMPK Signaling in Cellular Metabolism
AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism.[1][4][6][16] Its activation promotes energy-producing catabolic pathways and inhibits anabolic processes, making it a target for metabolic diseases and cancer.[17]
Caption: AMPK signaling pathway and modulation by pyrazolopyridine derivatives.
RIPK1 Signaling in Inflammation and Cell Death
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[5][18][19][20][21] Its inhibition is a promising strategy for treating inflammatory diseases.
Caption: RIPK1 signaling in inflammation and cell death, and its inhibition.
Experimental Protocols
The following are standardized protocols for assessing the efficacy of pyrazolopyridine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a well of a microplate, add the serially diluted compound or DMSO as a control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[23][24][25][26]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubate for a desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.[23]
-
Caption: Workflow for the antiproliferative MTT assay.
Conclusion
The this compound scaffold and its isomers represent a highly promising class of compounds for the development of novel kinase inhibitors. The data presented in this guide highlight the potent and selective nature of various pyrazolopyridine derivatives against a range of therapeutically relevant kinases. The detailed experimental protocols and an understanding of the targeted signaling pathways provide a solid foundation for researchers and drug development professionals to further explore and optimize these compounds for clinical applications. The continued investigation into the structure-activity relationships of this versatile scaffold will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 15. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 16. raybiotech.com [raybiotech.com]
- 17. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. clyte.tech [clyte.tech]
- 26. MTT assay protocol | Abcam [abcam.com]
The 5-Methyl-1H-pyrazolo[3,4-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-c]pyridine core, a purine isostere, has garnered significant interest in medicinal chemistry as a versatile scaffold for the development of novel therapeutics. Its ability to form key interactions with a variety of biological targets has led to the exploration of its derivatives against a range of diseases, including cancer and viral infections. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-1H-pyrazolo[3,4-c]pyridine derivatives, synthesizing available data to inform future drug design and development efforts. While comprehensive SAR studies on the 5-methyl substituted scaffold are still emerging, this guide draws upon research on the broader 1H-pyrazolo[3,4-c]pyridine class to provide valuable insights.
The this compound Core: A Privileged Scaffold
The pyrazolo[3,4-c]pyridine nucleus is a bicyclic heterocycle that mimics the purine core of endogenous ligands, allowing it to interact with a wide array of biological targets, particularly protein kinases. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric profile, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. The presence of a methyl group at the C5 position can influence the molecule's lipophilicity, metabolic stability, and potential for steric interactions within a binding pocket.
Synthetic Strategies for the 1H-pyrazolo[3,4-c]pyridine Core
The construction of the 1H-pyrazolo[3,4-c]pyridine scaffold can be achieved through several synthetic routes. A common and efficient method involves the cyclization of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent. Recent advancements have focused on developing versatile and regioselective methods to allow for the introduction of diverse substituents at various positions of the bicyclic core.
A notable strategy for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as key intermediates for further functionalization, has been described by Bedwell et al. This approach allows for subsequent modifications at multiple positions, providing a platform for extensive SAR studies.
General Synthetic Workflow:
Caption: General synthetic workflow for 1H-pyrazolo[3,4-c]pyridine derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1H-pyrazolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections summarize the known SAR trends based on available literature.
Substitution at the C5 Position
The C5 position of the pyridine ring is a critical determinant of biological activity. Studies on related pyrazolopyridine scaffolds have shown that modifications at this position can significantly impact potency and selectivity.
In a study by Papastathopoulos et al. (2021), a series of 5-arylcarboximidamidopyrazolo[3,4-c]pyridines were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. Their findings revealed that the nature of the aryl group in the amidine moiety plays a crucial role in determining the antiproliferative effects.
| Compound | C5-Substituent | MDA-MB-231 IC₅₀ (µM) | HT-1080 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| Analog 1 | Phenylcarboximidamido | > 50 | > 50 | > 50 |
| Analog 2 | 4-Chlorophenylcarboximidamido | 15.2 | 8.7 | 12.5 |
| Analog 3 | 4-Methoxyphenylcarboximidamido | 25.8 | 18.3 | 21.4 |
| Analog 4 | 3,4-Dichlorophenylcarboximidamido | 5.6 | 3.1 | 4.9 |
Table 1: Cytotoxic activity of 5-arylcarboximidamidopyrazolo[3,4-c]pyridine derivatives. Data extracted from Papastathopoulos et al., 2021.[1]
The data suggests that electron-withdrawing groups on the phenyl ring of the C5-substituent, such as chlorine, enhance cytotoxic activity. The 3,4-dichloro substituted analog exhibited the most potent activity across all tested cell lines, highlighting the importance of the electronic properties of this substituent.
While this study does not specifically include a 5-methyl baseline, it underscores the sensitivity of the C5 position to substitution and provides a strong rationale for exploring various functionalities at this site in the context of a 5-methyl scaffold to modulate activity.
Substitution at the N1 and N2 Positions
The nitrogen atoms of the pyrazole ring offer opportunities for modification that can influence solubility, metabolic stability, and target engagement. Alkylation or arylation at the N1 position is a common strategy to explore the SAR. In many kinase inhibitors, the N1-substituent extends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of groups that can improve physicochemical properties or provide additional interactions. While specific SAR data for N1/N2 substitution on the this compound core is limited, general principles from related pyrazolopyridine kinase inhibitors suggest that this is a key area for optimization.
Substitution at the C3 and C7 Positions
The C3 and C7 positions represent additional vectors for chemical modification. The work by Bedwell et al. (2023) demonstrates synthetic accessibility to these positions, enabling the exploration of a wider chemical space. Substituents at C3 can modulate the electronic nature of the pyrazole ring and introduce functionalities that can interact with specific residues in a target's binding site. The C7 position on the pyridine ring is also amenable to substitution, which can influence the overall shape and polarity of the molecule.
References
A Senior Application Scientist's Guide to Elucidating and Validating the Mechanism of Action of 5-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction: The Pyrazolopyridine Scaffold - A Privileged Starting Point
The world of medicinal chemistry is continually in search of novel molecular scaffolds that offer both structural versatility and potent biological activity. One such class of compounds is the pyrazolopyridines, bicyclic heterocyclic structures formed by the fusion of pyrazole and pyridine rings.[1] Their structural resemblance to endogenous purines makes them ideal candidates for interacting with a wide array of biological targets, earning them the designation of a "privileged scaffold".[1]
Derivatives of various pyrazolopyridine isomers have demonstrated a remarkable breadth of activity, from potent kinase inhibition to modulation of G protein-coupled receptors (GPCRs) and even inhibition of DNA topoisomerase.[2][3][4] The specific compound, 5-methyl-1H-pyrazolo[3,4-c]pyridine, serves as a valuable building block for synthesizing novel therapeutic agents, particularly those targeting enzymes implicated in cancer and inflammation.[5]
This guide provides a comprehensive, multi-stage framework for researchers aiming to elucidate and rigorously validate the mechanism of action (MoA) of this compound or its derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow from initial hypothesis to cellular confirmation.
Part 1: A Strategic Workflow for Target Identification and MoA Validation
Given the novelty of the specific molecule, our first task is not validation, but hypothesis generation and target identification. A robust MoA study follows a logical progression from broad, unbiased screening to highly specific, target-oriented validation. The causality is critical: a promising result in a biochemical assay is only meaningful if it can be replicated and proven to be relevant within the complex environment of a living cell.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. reactionbiology.com [reactionbiology.com]
Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of Pyrazolopyridine Activity
For researchers, scientists, and drug development professionals, establishing a clear and predictive relationship between in vitro activity and in vivo efficacy is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison and workflow for correlating the in vitro and in vivo performance of pyrazolopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. While the specific compound 5-methyl-1H-pyrazolo[3,4-c]pyridine is of interest, comprehensive public data for a direct in vitro-in vivo correlation (IVIVC) is limited. Therefore, this guide will use a well-documented pyrazolo[3,4-b]pyridine derivative, the potent and selective MET kinase inhibitor GNE-A, as a case study to illustrate the principles and methodologies of establishing a robust IVIVC.[1]
The overarching goal of an IVIVC is to create a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[2][3][4] A successful IVIVC can serve as a surrogate for extensive in vivo studies, streamlining the drug development process and reducing costs.[5][6]
The Compound of Interest: GNE-A, a Pyrazolo[3,4-b]pyridine MET Kinase Inhibitor
Our case study focuses on GNE-A (N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide), a compound developed for the treatment of cancers with MET amplification.[1] The pyrazolo[3,4-b]pyridine core is a versatile scaffold that has been explored for various therapeutic targets, including kinases, making GNE-A an excellent representative for this class of molecules.[7][8]
In Vitro Characterization: Gauging Potency and Cellular Effects
The initial assessment of a compound's potential begins with a battery of in vitro assays to determine its intrinsic activity and cellular effects. For GNE-A, the primary in vitro focus was on its ability to inhibit the MET kinase and its downstream effects on cancer cell proliferation.
Key In Vitro Assays:
-
Enzymatic Kinase Inhibition Assay: To determine the direct inhibitory effect of GNE-A on the MET kinase, a biochemical assay is employed. This typically involves incubating the recombinant MET kinase with its substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The resulting phosphorylation of the substrate is then quantified.
-
Cellular Proliferation Assay: To assess the compound's effect on cancer cells, a cell-based assay is crucial. For GNE-A, this would involve treating a MET-amplified cancer cell line, such as EBC-1 human non-small cell lung carcinoma, with increasing concentrations of the compound. Cell viability is then measured after a set incubation period (e.g., 72 hours) using methods like the MTT or CellTiter-Glo assay.
Experimental Protocol: Cellular Proliferation Assay (MTT)
-
Cell Seeding: Plate EBC-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of GNE-A in culture medium and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known MET inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Data Summary for GNE-A:
| Assay | Cell Line | Endpoint | Result |
| MET Kinase Inhibition | - | IC50 | Sub-nanomolar (specific value proprietary) |
| Cellular Proliferation | EBC-1 | IC50 | Potent low nanomolar range |
In Vivo Evaluation: From Pharmacokinetics to Efficacy
The transition from in vitro to in vivo studies is a critical step to understand how a compound behaves in a whole organism. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics (PK), and its therapeutic effect, or pharmacodynamics (PD).
Key In Vivo Studies:
-
Pharmacokinetic Profiling: GNE-A was administered to various animal species (mice, rats, dogs, and monkeys) to determine key PK parameters such as plasma clearance, volume of distribution, terminal half-life, and oral bioavailability.[1]
-
Tumor Xenograft Model: To assess in vivo efficacy, a tumor xenograft model is established. For GNE-A, this involved implanting MET-amplified EBC-1 human non-small cell lung carcinoma cells into immunocompromised mice.[1] Once tumors reached a certain size, the mice were treated with GNE-A, and tumor growth was monitored over time.
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject EBC-1 cells into the flank of female nude mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer GNE-A orally at specified doses (e.g., 5.6 and 13 mg/kg/day) for a defined period.[1]
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
In Vivo Data Summary for GNE-A in Mice:
| Parameter | Value |
| Plasma Clearance | 15.8 mL/min/kg |
| Volume of Distribution | 9.0 L/kg |
| Oral Bioavailability | 88.0% |
| TGI (5.6 mg/kg/day) | 50% |
| TGI (13 mg/kg/day) | 90% |
[1]
The Correlation: Linking In Vitro Potency to In Vivo Efficacy
The ultimate goal is to establish a quantitative relationship between the in vitro data and the in vivo outcomes. This is often achieved through pharmacokinetic-pharmacodynamic (PK/PD) modeling.
For GNE-A, the in vitro cellular potency (IC50) was correlated with the in vivo tumor growth inhibition. The modeling aimed to determine the plasma concentration of GNE-A required to achieve a certain level of tumor growth inhibition. This allows for the projection of a therapeutic dose in humans.
The PK/PD modeling for GNE-A in the EBC-1 xenograft model projected that oral doses of 5.6 and 13 mg/kg/day were required for 50% and 90% tumor growth inhibition, respectively.[1] This demonstrates a strong correlation between the potent in vitro anti-proliferative activity of GNE-A and its in vivo anti-tumor efficacy.
Visualizing the Workflow
Caption: Workflow for establishing in vitro-in vivo correlation.
Conclusion
The successful correlation of in vitro and in vivo data is a critical milestone in the development of any new therapeutic agent. As demonstrated with the pyrazolo[3,4-b]pyridine derivative GNE-A, a systematic approach involving robust in vitro assays, comprehensive in vivo studies, and sophisticated PK/PD modeling can provide a clear understanding of a compound's therapeutic potential. This guide provides a framework for researchers to apply these principles to their own investigations of pyrazolopyridine and other novel chemical scaffolds, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. premier-research.com [premier-research.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Novel Kinase Inhibitors: A Case Study Featuring 5-methyl-1H-pyrazolo[3,4-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of diseases, including cancer.[1][2] This guide presents a comprehensive, scientifically-grounded framework for the preclinical evaluation of a novel compound from this class, 5-methyl-1H-pyrazolo[3,4-c]pyridine. As this is a novel agent without extensive public data, this document serves as a methodological blueprint. We will proceed with a hypothetical target, the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogene, to illustrate the rigorous head-to-head comparison process against established inhibitors. This guide provides detailed experimental protocols, explains the scientific rationale behind methodological choices, and presents data visualization frameworks essential for robust inhibitor comparison.
Introduction: The Rationale for Pyrazolopyridines in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many human diseases, particularly cancer. The ATP-binding site of kinases is a primary target for therapeutic intervention. Pyrazolopyridine scaffolds, as bioisosteres of purines, are adept at occupying this ATP pocket, making them effective "hinge-binding" cores for kinase inhibitors.[3] Their established synthetic accessibility allows for multi-vector functionalization, enabling chemists to optimize potency and selectivity.[2][4] Given this promising background, a novel derivative such as this compound warrants a thorough investigation of its therapeutic potential.
Phase 1: Target Deconvolution of this compound
The crucial first step for any novel compound is to identify its biological target(s). A broad, unbiased screen is the most effective approach.
Experimental Protocol: Kinome-Wide Activity Screen
The objective is to identify which of the >400 human kinases are inhibited by the novel compound. This provides a "first look" at both primary targets and potential off-target liabilities.
Methodology:
-
Assay Platform: Utilize a well-established platform such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying ADP production via a luminescent signal.[5][6]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 µM.
-
Kinase Panel: Screen against a comprehensive panel of active human kinases (e.g., the DiscoverX KINOMEscan™ or a similar service).
-
Execution: The assay is typically run in a 384-well format. The kinase, substrate, and ATP are incubated with either the compound or a DMSO vehicle control.
-
Data Analysis: Kinase activity is measured as luminescence. The percent inhibition for the novel compound is calculated relative to the DMSO control for each kinase. A "hit" is typically defined as >70% inhibition at the screening concentration.
Hypothetical Outcome for this Guide
For the purpose of this guide, we will assume the kinome screen reveals that this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a receptor tyrosine kinase whose hyperactivity drives several cancers, including non-small cell lung cancer (NSCLC).[7]
Caption: Workflow for Target Identification of a Novel Compound.
Phase 2: Selection of Comparator Inhibitors
With a hypothetical target of EGFR, we can now select appropriate known inhibitors for a head-to-head comparison. A robust comparison includes drugs with different mechanisms of action and generations of development.
-
Erlotinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[8][9] It competes with ATP at the binding site.[10]
-
Osimertinib: A third-generation, irreversible EGFR TKI. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site, leading to permanent inhibition.[11][12] It is highly selective for mutant forms of EGFR, including the T790M resistance mutation.[13][14]
This selection allows us to benchmark our novel compound against both a reversible and an irreversible inhibitor, providing deep insights into its potential advantages or disadvantages.
Phase 3: In Vitro Head-to-Head Comparison
This phase focuses on the detailed biochemical and biophysical characterization of the inhibitors.
Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Recombinant active EGFR kinase, poly(Glu,Tyr) 4:1 substrate, ATP, and the ADP-Glo™ assay system.[5][6]
-
Compound Titration: Prepare 10-point, 3-fold serial dilutions for this compound, Erlotinib, and Osimertinib.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix (kinase, substrate, buffer) to 5 µL of each compound dilution. Initiate the reaction by adding ATP. Incubate at room temperature.
-
Assay Development: After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.[15] Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[15]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Hypothetical Data Summary:
| Compound | Target | IC50 (nM) |
| This compound | EGFR (Wild-Type) | 15 |
| Erlotinib | EGFR (Wild-Type) | 2 |
| Osimertinib | EGFR (Wild-Type) | 480 |
| This compound | EGFR (T790M mutant) | 25 |
| Erlotinib | EGFR (T790M mutant) | >1000 |
| Osimertinib | EGFR (T790M mutant) | 15 |
This table illustrates how Osimertinib's selectivity for the mutant EGFR is reflected in the IC50 data, a key comparative point.
Binding Kinetics and Mechanism of Action (Reversible vs. Irreversible)
Understanding how a compound binds is as important as understanding how well it binds. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics.[16][17][18]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant EGFR protein onto a sensor chip.
-
Analyte Injection: Inject serial dilutions of each inhibitor (analyte) over the chip surface at a constant flow rate.
-
Data Collection: Monitor the change in refractive index at the chip surface in real-time. This generates a sensorgram showing the association (k_on) and dissociation (k_off) phases.
-
Data Analysis:
-
Reversible Inhibitors (Erlotinib, and hypothetically our novel compound): The sensorgram will show a clear dissociation phase when the analyte injection stops. The equilibrium dissociation constant (KD), a measure of affinity, is calculated as k_off / k_on.[18]
-
Irreversible Inhibitors (Osimertinib): The sensorgram will show a very slow or no dissociation phase, as the compound has formed a permanent covalent bond.
-
Caption: Reversible vs. Irreversible Kinase Inhibition Mechanisms.
Phase 4: Cellular and Preclinical Model Comparisons
Biochemical activity must translate to effects in a biological system.
Cellular Potency and Selectivity
Experimental Protocol: Cell Viability Assay (MTT Assay) The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
-
Cell Lines: Use an EGFR-dependent NSCLC cell line (e.g., NCI-H1975, which harbors the L858R/T790M mutations) and a cell line that does not depend on EGFR for survival (e.g., A549, which is KRAS-mutant) to assess selectivity.
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.[20]
-
Compound Treatment: Treat cells with serial dilutions of each inhibitor for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[21] Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of each drug that inhibits cell growth by 50% (GI50).
In Vivo Efficacy
The ultimate preclinical test is whether the compound can inhibit tumor growth in a living organism.
Experimental Protocol: Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).[22]
-
Tumor Implantation: Subcutaneously inject NCI-H1975 cancer cells into the flank of each mouse.[23][24] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (Vehicle control, this compound, Erlotinib, Osimertinib). Administer compounds daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[24]
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Caption: Workflow for an In Vivo Xenograft Efficacy Study.
Conclusion and Forward Look
This guide outlines a rigorous, multi-faceted approach to characterize a novel inhibitor, this compound, and compare it head-to-head against established drugs. By systematically evaluating its biochemical potency, binding kinetics, cellular activity, and in vivo efficacy, researchers can build a comprehensive data package. The hypothetical results presented here would suggest that our novel compound is a potent, reversible EGFR inhibitor with activity against a key resistance mutation. This would position it as a promising lead compound warranting further preclinical development, including formal toxicology studies and pharmacokinetic profiling, on the path toward potential clinical investigation.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. ClinPGx [clinpgx.org]
- 8. Erlotinib - Wikipedia [en.wikipedia.org]
- 9. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 13. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promega.com [promega.com]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. broadpharm.com [broadpharm.com]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LLC cells tumor xenograft model [protocols.io]
- 24. protocol-online.org [protocol-online.org]
A Comparative Guide to Orthogonal Assays for Validating the Biological Activity of 5-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction: The Imperative for Rigorous Validation in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the native purine bases that are fundamental to cellular signaling and genetics.[1] This structural mimicry makes compounds like 5-methyl-1H-pyrazolo[3,4-c]pyridine promising candidates for targeting a wide array of proteins, particularly the ATP-binding pockets of protein kinases.[1][2] Indeed, numerous pyrazolopyridine derivatives have been investigated as potent inhibitors of various kinases and have demonstrated significant anti-proliferative activity in cancer cell lines.[3][4][5]
However, the journey from a promising "hit" compound to a validated lead requires a robust body of evidence. Relying on a single assay is fraught with peril, as it can lead to misleading results due to compound-specific artifacts (e.g., fluorescence interference, aggregation) or off-target effects. To build a compelling and trustworthy case for a compound's biological activity and mechanism of action (MoA), a multi-pronged approach using orthogonal assays is essential.[6] Orthogonal assays measure the same biological endpoint through different physical principles or, critically, connect direct target engagement with a downstream cellular phenotype.
This guide provides a framework for researchers, scientists, and drug development professionals to design and execute a self-validating series of experiments to confirm the biological activity of this compound. We will operate under the well-supported hypothesis that this compound functions as a protein kinase inhibitor, specifically targeting a Cyclin-Dependent Kinase (CDK) to elicit an anti-proliferative response. We will detail two primary orthogonal assays—a direct, biochemical kinase inhibition assay and a functional, cell-based proliferation assay—and bridge them with a target-validation immunoblotting experiment.
The Validation Strategy: Connecting Target Engagement to Cellular Function
Our experimental strategy is designed to build a logical, evidence-based narrative. First, we determine if the compound directly interacts with and inhibits the purified target enzyme. Second, we assess if the compound produces the expected biological outcome in a relevant cellular model. Finally, we directly link the two by confirming that the compound modulates the specific signaling pathway of the target within the cell.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 5-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction: The Critical Role of ADME Profiling for Pyrazolopyridine Scaffolds
The pyrazolopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and targeted therapies.[1][2] Compounds like 5-methyl-1H-pyrazolo[3,4-c]pyridine are of significant interest due to their potential for high potency and selectivity. However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, the most significant of which are poor pharmacokinetic properties. Early, rigorous assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a screening step; it is a foundational pillar of successful drug development that informs iterative molecular design and predicts clinical outcomes.
This guide provides a framework for researchers to benchmark the ADME properties of novel compounds such as this compound. As direct experimental data for this specific molecule is not publicly available, we will establish a performance baseline using published data from structurally related pyrazolopyrimidine and pyrazolopyridine analogues. We will then detail the essential, field-proven experimental protocols required to generate a robust in vitro ADME profile, enabling a direct and meaningful comparison of your compound against its chemical relatives.
Comparative Benchmarking: ADME Profiles of Related Heterocycles
To contextualize the potential ADME profile of this compound, it is instructive to examine data from analogous scaffolds. The following table summarizes key experimental ADME parameters for several pyrazolo[3,4-d]pyrimidine and pyrazolopyridine derivatives reported in the literature. These compounds, while structurally distinct, provide a valuable reference point for what might be expected from this class of molecules. Direct comparisons should be made cautiously, as experimental conditions can vary between studies, but the data offers a crucial baseline for initial assessment.
| Scaffold Class | Compound Series/Example | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% remaining) | Key Observations | Reference |
| Pyrazolo[3,4-d]pyrimidine | Dual c-Src/Abl Inhibitors | Generally High (>20 for several derivatives) | High (e.g., Compound 5 was noted for high stability) | This class often exhibits good membrane permeability but can suffer from suboptimal aqueous solubility. | [3][4] |
| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Wide Range (1.2 to 90.7) | Not explicitly reported in this series | Demonstrates the versatility of the broader pyrimidine class, where substitutions heavily influence properties. | [3] |
| 1H-pyrazolo[3,4-c]pyridine | HPK1 Inhibitor (Compound 12 ) | Moderate (1.1) | Low Human Intrinsic Clearance (<0.5 L h⁻¹ kg⁻¹) | Shows a balance of moderate permeability and good metabolic stability, a desirable profile. | [5] |
Experimental Protocols for In Vitro ADME Profiling
The following sections provide detailed, self-validating protocols for the four cornerstone in vitro ADME assays. The causality behind key steps is explained to ensure both technical accuracy and a deep understanding of the experimental system.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for assessing a compound's susceptibility to metabolism by the primary Phase I enzymes, the Cytochrome P450s (CYPs).[6] A high clearance rate in this assay often correlates with a short in vivo half-life.
Protocol:
-
Preparation of Reagents:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[7][8]
-
Prepare the test compound stock solution (e.g., 10 mM in DMSO) and create a working solution. The final concentration in the incubation should be 1 µM, with the final DMSO concentration kept below 0.5% to avoid enzyme inhibition.[7]
-
Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This is critical as it provides the necessary cofactor for CYP enzyme activity.
-
Prepare positive control compounds with known metabolic fates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[7]
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for 10-15 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[6]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[3]
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). This step halts all enzymatic activity and precipitates proteins.[9]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein. This value can be compared to the benchmark compounds.
-
Caption: Workflow for the in vitro Metabolic Stability Assay.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo oral absorption of drugs.[10] It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer resembling the intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-glycoprotein).[][12]
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell™ inserts) in multi-well plates.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[13] The formation of a functional barrier is critical for mimicking the intestinal wall.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions, which is essential for a valid assay.[12]
-
-
Bidirectional Transport Experiment:
-
Apical to Basolateral (A→B) Transport (Absorption): Add the test compound (typically at 10 µM) to the apical (upper) compartment.[12]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower, receiver) compartment.
-
Basolateral to Apical (B→A) Transport (Efflux): In a separate set of wells, add the test compound to the basolateral compartment and sample from the apical compartment at the same time points.
-
-
Sample Analysis & Data Interpretation:
-
Quantify the concentration of the test compound in all collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) .
-
Interpretation:
-
A high Papp(A→B) value (>10 x 10⁻⁶ cm/s) suggests good passive absorption.
-
An ER > 2 indicates that the compound is a substrate for active efflux transporters (e.g., P-gp), which can limit its oral bioavailability.[13]
-
-
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Plasma Protein Binding (PPB) Assay
This assay determines the fraction of a drug that binds to plasma proteins. Only the unbound (free) drug is available to interact with its target, be metabolized, or be cleared.[14] High PPB can significantly impact a drug's pharmacokinetic profile. Equilibrium dialysis is a robust and widely accepted method.[15]
Protocol:
-
Apparatus Setup:
-
Use a rapid equilibrium dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (typically 8 kDa MWCO).[16]
-
Hydrate the dialysis membranes according to the manufacturer's protocol.
-
-
Equilibrium Dialysis:
-
Add plasma (human, rat, or mouse) spiked with the test compound (e.g., 1-5 µM) to one chamber (the plasma chamber) of the RED insert.[17]
-
Add an equal volume of protein-free phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the semipermeable membrane.[16][17]
-
-
Sample Analysis & Data Interpretation:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples: add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.
-
Precipitate proteins in both sets of samples with ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant from both chambers by LC-MS/MS to determine the drug concentration.
-
Calculate the Fraction unbound (fu) using the formula: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber .
-
Interpretation: A compound with very high PPB (e.g., >99.5%) may have a low volume of distribution and be more susceptible to drug-drug interactions.
-
Caption: Workflow for the Plasma Protein Binding (PPB) Assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for a new drug candidate to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms (typically CYP1A2, 2C9, 2C19, 2D6, and 3A4).[18] Fluorogenic assays are a common high-throughput screening method.[19]
Protocol:
-
Preparation of Reagents:
-
Use recombinant human CYP enzymes (e.g., Bactosomes®) for each major isoform.[20]
-
Select a specific fluorogenic probe substrate for each CYP isoform (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin (BFC) for CYP3A4).[21] The enzyme metabolizes this probe into a highly fluorescent product.
-
Prepare serial dilutions of the test compound.
-
Prepare known, potent inhibitors for each isoform to serve as positive controls.
-
-
Incubation and Measurement:
-
In a 96-well microplate, combine the buffer, recombinant CYP enzyme, and the test compound (or control inhibitor/vehicle).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic probe and the NADPH-regenerating system.
-
Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence generation is directly proportional to enzyme activity.[18]
-
-
Data Analysis & Interpretation:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Interpretation: A potent IC₅₀ value (e.g., <1 µM) for a specific CYP isoform indicates a potential risk for clinical drug-drug interactions, warranting further investigation.
-
Caption: Workflow for the Fluorogenic CYP Inhibition Assay.
Conclusion
By systematically applying these validated in vitro assays, researchers can generate a comprehensive ADME profile for this compound. This data, when benchmarked against the profiles of related pyrazolopyridine and pyrazolopyrimidine kinase inhibitors, provides a powerful, evidence-based foundation for decision-making. A compound with balanced permeability, good metabolic stability, moderate plasma protein binding, and a low risk of CYP inhibition is well-positioned for advancement into more complex preclinical and, ultimately, clinical studies. This structured approach transforms ADME profiling from a simple data-gathering exercise into a strategic tool for rational drug design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. bioivt.com [bioivt.com]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Plasma Protein Binding Assay [visikol.com]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. researchgate.net [researchgate.net]
- 20. bioivt.com [bioivt.com]
- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis and Characterization of 5-methyl-1H-pyrazolo[3,4-c]pyridine: Establishing a Benchmark for Reproducibility in the Absence of Published Data
Abstract
The reproducibility of scientific data is a cornerstone of research and development. However, for many chemical entities, a foundational set of published, peer-reviewed data does not exist, making a direct assessment of reproducibility impossible. This guide addresses this challenge for 5-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 76006-06-9), a compound of interest within the broader, biologically active class of pyrazolopyridines. Due to a notable scarcity of primary literature detailing its synthesis and biological activity, this document serves not as a comparison of existing data, but as a comprehensive, foundational protocol. We present a robust, step-by-step synthetic methodology adapted from contemporary, high-yield procedures for analogous compounds. This guide provides detailed experimental procedures, essential characterization data, and a discussion of the potential biological significance of this scaffold, thereby establishing a benchmark for future research and ensuring a high degree of reproducibility for scientists exploring this chemical space.
Introduction: The Challenge of Reproducibility for Underexplored Compounds
The pyrazolo[3,4-c]pyridine scaffold is a purine isostere and, as such, represents a promising framework for the development of novel therapeutics.[1] Derivatives of the isomeric pyrazolo[3,4-b]pyridines have shown a wide range of biological activities, including kinase inhibition and anticancer properties, further stimulating interest in this compound class.[2][3][4]
Despite its commercial availability, this compound remains largely uncharacterized in peer-reviewed literature. A thorough search reveals its use as a starting material in a patent for an iodination reaction, but the synthesis of the compound itself is not described.[5][6][7] This absence of foundational data presents a significant hurdle for researchers. Without a reliable, published protocol, efforts to synthesize and study this molecule are often inefficient, difficult to reproduce, and may lack the necessary validation to be built upon by the wider scientific community.
This guide aims to fill that void. By adapting a modern, well-documented synthetic strategy for related 5-halo-1H-pyrazolo[3,4-c]pyridines, we provide a detailed, self-validating protocol designed for high reproducibility.[1][8] Our objective is to equip researchers with the necessary tools to synthesize, purify, and unequivocally characterize this compound, thereby enabling further investigation into its potential biological activities.
Proposed Synthetic Pathway and Experimental Protocol
The proposed synthesis is a two-step process starting from the commercially available 2-amino-4-methyl-3-nitropyridine, based on the robust Huisgen indazole synthesis methodology.[1][8] This approach is chosen for its high efficiency and scalability as demonstrated for analogous compounds.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
PART 1: Synthesis of 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
Rationale: This step involves a diazotization of the starting amine followed by an in-situ cyclization and acetylation. The use of dichloroethane (DCE) as a co-solvent has been shown to improve scalability and allows for the isolation of the intermediate without the need for purification.[1]
-
To a stirred solution of 2-amino-4-methyl-3-nitropyridine (1.0 eq) in acetic anhydride (Ac₂O, 5.0 eq) at room temperature, add 1,2-dichloroethane (DCE, 0.2 M).
-
Add sodium nitrite (NaNO₂, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, heat the reaction mixture to 90°C and stir for 20 hours.
-
Cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetylated intermediate. This product is typically carried forward without further purification.
PART 2: Synthesis of this compound
-
Rationale: A simple and efficient deacetylation using sodium methoxide in methanol provides the final product. This reaction is generally clean and proceeds to completion quickly at room temperature.[1]
-
Dissolve the crude 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one (1.0 eq) in methanol (MeOH, 0.1 M).
-
Add a solution of sodium methoxide (NaOMe, 1.2 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Neutralize the reaction with the addition of ammonium chloride (NH₄Cl) solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (EtOAc, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization and Data Validation
To ensure the identity and purity of the synthesized compound, a comprehensive set of analytical data should be acquired. The following table outlines the expected data for this compound.
| Analysis | Expected Outcome |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | Expected peaks for aromatic protons and the methyl group. Chemical shifts and coupling constants should be consistent with the structure. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected number of signals corresponding to the unique carbon atoms in the molecule. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 134.0713 |
| HPLC Purity | ≥ 95% (as determined by peak area at a suitable wavelength, e.g., 254 nm) |
Note: The exact NMR chemical shifts may vary slightly depending on the solvent and concentration.
Workflow for Compound Validation
Caption: Workflow for the purification and validation of synthesized this compound.
Potential Biological Activity and Future Directions
While no specific biological data has been published for this compound, the pyrazolopyridine scaffold is of significant interest in medicinal chemistry. The structural similarity to purines allows these compounds to interact with a variety of biological targets.[1]
-
Kinase Inhibition: Many pyrazolopyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[2]
-
Anticancer Activity: Several substituted pyrazolo[3,4-c]pyridines have demonstrated potent antiproliferative activity against various cancer cell lines.[3]
-
Antiviral and Anti-inflammatory Properties: The broader class of pyrazole-containing heterocycles has shown promise as antiviral and anti-inflammatory agents.[9][10]
The synthesis and characterization of this compound, as detailed in this guide, provides the scientific community with a foundational tool to explore these and other potential therapeutic applications. The established protocol ensures that researchers can confidently produce high-purity material for biological screening, and that the resulting data will be reproducible.
Conclusion
The advancement of chemical and biomedical science relies on the ability of researchers to reproduce and build upon prior work. For compounds like this compound, where such prior work is absent from the peer-reviewed literature, establishing a reliable and thoroughly documented benchmark is the critical first step. This guide provides that benchmark. By presenting a detailed, reproducible synthetic protocol and a clear pathway for analytical validation, we empower researchers to confidently synthesize this compound and investigate its properties. It is our hope that this guide will not only facilitate the exploration of this compound but also serve as a model for addressing data gaps for other understudied chemical entities.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (amd) - Google Patents [patents.google.com]
- 7. US9468661B2 - Pyrrolidine derivatives and their use as complement pathway modulators - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
